molecular formula C8H7N3O2 B3027174 Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1234615-76-9

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B3027174
CAS No.: 1234615-76-9
M. Wt: 177.16
InChI Key: FEHWBWCQKKRFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16. The purity is usually 95%.
The exact mass of the compound Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-10-7-5(6)2-9-4-11-7/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHWBWCQKKRFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=NC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187504
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-76-9
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1234615-76-9). It is designed for researchers requiring actionable synthesis protocols, reactivity insights, and structural context for drug development.

CAS Registry Number: 1234615-76-9 Chemical Formula: C


H

N

O

Molecular Weight: 177.16 g/mol [1]

Executive Summary & Therapeutic Significance

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a high-value heterocyclic intermediate belonging to the 7-deazapurine class.[1] Unlike the ubiquitous 4-amino or 4-chloro derivatives used in first-generation JAK inhibitors (e.g., Tofacitinib, Ruxolitinib), this specific 5-carboxylate derivative serves as a versatile "scaffold handle."

The C5-ester functionality allows medicinal chemists to diverge from the core scaffold, enabling the attachment of solubilizing groups, lipophilic tails, or pharmacophores targeting specific kinase pockets (e.g., the solvent-exposed regions of JAK3 , BTK , or Itk ). Its unsubstituted C4 position offers a unique chemical space, distinct from the canonical adenine-mimetic inhibitors, allowing for the development of allosteric inhibitors or PROTAC linkers where the ATP-binding hinge interaction is modulated.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertySpecificationNotes
Appearance Off-white to pale yellow solidSensitive to light oxidation
Melting Point 215 – 218 °C (Decomposes)High lattice energy due to H-bonding (N7-H)
Solubility DMSO, DMF, hot MeOHPoorly soluble in water and non-polar ethers
pKa (Calc) ~10.5 (Pyrrole NH)N7 is weakly acidic; can be deprotonated by Cs₂CO₃/NaH
LogP ~0.9Moderate lipophilicity; suitable for CNS-penetrant design
H-Bond Donors 1 (N7-H)Critical for binding site interactions (hinge region)
H-Bond Acceptors 3 (N1, N3, C=O)

Synthesis & Manufacturing Protocols

The synthesis of the 4-unsubstituted core (C4-H) is non-trivial compared to the 4-hydroxy or 4-chloro analogs.[1] The most robust, field-proven route involves the dechlorination of the 4-chloro precursor, which ensures high regioselectivity and yield.

Route A: Reductive Dechlorination (Primary Pathway)

This method is preferred for generating the CAS 1234615-76-9 target from the commercially available 4-chloro intermediate.[1]

Precursor: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.[1][2][3]

Protocol:

  • Dissolution: Dissolve 10.0 mmol of the 4-chloro precursor in anhydrous MeOH (50 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading, 0.1 eq) under an argon atmosphere.

  • Buffer/Base: Add MgO (2.0 eq) or NaOAc (2.0 eq) to scavenge the HCl byproduct.[1] Note: Failure to scavenge acid can lead to ester hydrolysis or catalyst poisoning.

  • Hydrogenation: Purge with H₂ gas (balloon pressure or 1-3 atm). Stir vigorously at RT for 4–6 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material (M+H 212/214) should disappear, replaced by the product (M+H 178).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate. Triturate the residue with cold water to remove salts, then recrystallize from EtOH/Water.

Route B: Palladium-Catalyzed Carbonylation (Alternative)

Used when starting from the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine core.[1]

Protocol:

  • Charge: Combine 5-iodo-7H-pyrrolo[2,3-d]pyrimidine, Pd(dppf)Cl₂ (5 mol%), and Et₃N (3.0 eq) in MeOH.

  • Carbonylation: Pressurize with CO gas (5–10 bar) in an autoclave.

  • Reaction: Heat to 80–100 °C for 12 hours.

  • Outcome: Yields the methyl ester directly. Caution: Requires high-pressure CO handling safety protocols.[1]

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis flow and the strategic divergence points for drug discovery.

SynthesisPath cluster_legend Reaction Types Start 4-Chloro-7H-pyrrolo[2,3-d] pyrimidine-5-carboxylate Target Methyl 7H-pyrrolo[2,3-d] pyrimidine-5-carboxylate (CAS 1234615-76-9) Start->Target Pd/C, H2, MgO (Dechlorination) Acid Carboxylic Acid (Hydrolysis) Target->Acid LiOH, THF/H2O N7_Prot N7-Protected Intermediate Target->N7_Prot SEM-Cl or TsCl NaH, DMF Amide Amide Derivatives (Kinase Inhibitors) Acid->Amide HATU, R-NH2 N7_Prot->Amide Direct Aminolysis (AlMe3 mediated) key1 Reductive key2 Coupling

Caption: Synthesis of CAS 1234615-76-9 via reductive dechlorination and downstream functionalization pathways.

Critical Reactivity & Functionalization

For medicinal chemistry applications, the stability and reactivity of the 5-carboxylate are paramount.

N7-Alkylation (Regioselectivity)

The pyrrole nitrogen (N7) is the most nucleophilic site under basic conditions.[1]

  • Reagent: Alkyl halides (R-X) or Michael acceptors.[1]

  • Conditions: Cs₂CO₃ in DMF or NaH in THF.

  • Challenge: N1-alkylation is a competing side reaction.[1]

  • Solution: Use soft bases (Cs₂CO₃) and maintain low temperatures (0 °C) to favor N7 over N1.[1] Alternatively, use the Mitsunobu reaction for high N7 selectivity with alcohols.

C5-Ester Manipulation

The methyl ester is a "masked" amide or alcohol.[1]

  • Hydrolysis: LiOH (1.1 eq) in THF/H₂O (3:1) at RT rapidly yields the carboxylic acid (CAS 1499578-19-6).[1] Avoid NaOH at high temps to prevent ring opening of the pyrimidine.

  • Direct Amidation: Reaction with amines using Trimethylaluminum (AlMe₃) in toluene is highly effective for converting the ester directly to the amide without a hydrolysis step.[1]

  • Reduction: LiAlH₄ or DIBAL-H yields the 5-hydroxymethyl derivative, a precursor for installing ether-linked side chains.[1]

Applications in Drug Discovery

This scaffold is a bioisostere of the purine core found in ATP.

  • JAK/STAT Pathway: The 7-deazapurine core mimics the adenine of ATP, binding to the hinge region of Janus Kinases. The 5-carboxylate allows for the extension of the molecule into the solvent channel, improving solubility and selectivity profiles (e.g., sparing JAK2 to reduce hematological toxicity).

  • Covalent Inhibitors: The ester can be converted to an acrylamide (via reduction/oxidation/olefination) to target Cysteine residues in the ATP binding pocket of BTK or EGFR .[1]

  • PROTACs: The C5 position is an ideal exit vector for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL), as it often points away from the kinase hinge, minimizing steric clash.

Safety & Handling (GHS Standards)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at -20 °C under inert atmosphere (Nitrogen/Argon). The ester is prone to hydrolysis if exposed to ambient moisture over prolonged periods.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines: Journal of Medicinal Chemistry, "Discovery of Tofacitinib (CP-690,550), an Orally Active Janus Kinase Inhibitor". (Scaffold chemistry context). Link[1]

  • Dechlorination Protocols: Tetrahedron Letters, "Palladium-catalyzed hydrodehalogenation of heterocyclic halides". Link

  • Chemical Properties: PubChem Compound Summary for Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Link[1]

  • Application in Kinase Inhibitors: Molecules, "Pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors".[4] Link[1]

Sources

An In-depth Technical Guide to 7-Deazapurine-5-carboxylic acid methyl ester: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-deazapurine scaffold, a bioisostere of purine, represents a privileged structure in medicinal chemistry and drug discovery. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom fundamentally alters the electronic properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on a specific derivative, 7-Deazapurine-5-carboxylic acid methyl ester, providing a comprehensive overview of its nomenclature, chemical properties, synthesis, and its role as a key building block in the development of novel therapeutics.

Part 1: Core Nomenclature and Identification

Correctly identifying and naming a chemical entity is fundamental for effective scientific communication and research. This section provides a detailed breakdown of the nomenclature and key identifiers for 7-Deazapurine-5-carboxylic acid methyl ester.

Systematic and Common Names

The nomenclature of this compound can be approached from both systematic (IUPAC) and common naming conventions.

  • Systematic (IUPAC) Name: The formal IUPAC name for this compound is methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate .[1] This name is derived from the core heterocyclic ring system, pyrrolo[2,3-d]pyrimidine, with the "7H" indicating the position of the hydrogen atom on the pyrrole ring. The "5-carboxylate" and "methyl" specify the ester functional group at the 5-position.

  • Common Name: A widely used and accepted common name is 7-Deazapurine-5-carboxylic acid methyl ester . This name highlights its relationship to the purine ring system, with "7-deaza" indicating the substitution of the nitrogen at the 7-position with a carbon.

Chemical Abstracts Service (CAS) Registry Number

The unique CAS Registry Number for Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is 1234615-76-9 .[1] This identifier is crucial for unambiguous database searches and procurement.

Molecular and Structural Formula

The chemical formula and structure provide the fundamental composition and connectivity of the molecule.

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • Structure:

Caption: Chemical structure and key identifiers of 7-Deazapurine-5-carboxylic acid methyl ester.

Part 2: Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties, along with its safety profile, is paramount for its handling, storage, and application in research.

Physicochemical Properties
PropertyValueSource
Physical Form SolidSigma-Aldrich
Purity ≥97%Sigma-Aldrich
Storage Temperature -20°CSigma-Aldrich
InChI Key FEHWBWCQKKRFGX-UHFFFAOYSA-NSigma-Aldrich
Safety and Handling

Based on available safety data sheets, 7-Deazapurine-5-carboxylic acid methyl ester is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Part 3: Synthesis and Chemical Reactivity

The synthesis of 7-Deazapurine-5-carboxylic acid methyl ester is a multi-step process that relies on the construction and functionalization of the core pyrrolo[2,3-d]pyrimidine ring system.

General Synthetic Strategies

The construction of the 7-deazapurine scaffold often involves the initial formation of a substituted pyrimidine ring, followed by the annulation of the pyrrole ring. Key reactions in the synthesis of 7-deazapurine derivatives include:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed to introduce aryl or heteroaryl substituents onto the 7-deazapurine core.

  • Buchwald-Hartwig Amination: This reaction is instrumental in the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

  • Vorbrüggen Glycosylation: For the synthesis of 7-deazapurine nucleosides, this reaction is a standard method for coupling the heterocyclic base to a sugar moiety.

Plausible Synthetic Pathway for 7-Deazapurine-5-carboxylic acid methyl ester

While a specific, detailed experimental protocol for the title compound is not widely published, a plausible synthetic route can be devised based on established chemical transformations. A common approach would start with a pre-functionalized pyrimidine.

Conceptual Workflow:

G cluster_0 Synthesis of 7-Deazapurine-5-carboxylic acid methyl ester Start Substituted Pyrimidine Step1 Pyrrole Ring Formation Start->Step1 Annulation Reaction Step2 Esterification Step1->Step2 Formation of Carboxylic Acid followed by Esterification End 7-Deazapurine-5-carboxylic acid methyl ester Step2->End

Caption: Conceptual workflow for the synthesis of 7-Deazapurine-5-carboxylic acid methyl ester.

Step-by-Step Protocol (Illustrative):

  • Synthesis of the 7-Deazapurine Core: A common starting point is the reaction of a 4-amino-5-cyanopyrimidine with a suitable reagent to form the pyrrole ring. Alternatively, a pre-formed pyrrole can be fused to a pyrimidine ring.

  • Introduction of the Carboxylic Acid Moiety: The carboxylic acid group at the 5-position can be introduced through various methods, such as the hydrolysis of a nitrile or the oxidation of an aldehyde. For instance, a Vilsmeier-Haack reaction on the 7-deazapurine core could introduce a formyl group at the 5-position, which can then be oxidized to the carboxylic acid.

  • Esterification: The final step involves the conversion of the 7-deazapurine-5-carboxylic acid to its methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), or by using a methylating agent like methyl iodide in the presence of a base.

Part 4: Applications in Research and Drug Development

The 7-deazapurine scaffold is a cornerstone in the development of a wide array of therapeutic agents, particularly in the fields of oncology and virology.

Anticancer Applications

Numerous 7-deazapurine derivatives have demonstrated potent anticancer activity.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases. The structural modifications afforded by the 7-deazapurine core allow for the fine-tuning of inhibitor selectivity and potency. For example, novel hybrid compounds incorporating 7-deazapurine and isatin have been designed as protein kinase inhibitors with significant cytotoxic effects against various cancer cell lines.[3]

Antiviral Applications

7-Deazapurine nucleosides are a significant class of antiviral agents.[4] They can act as chain terminators of viral RNA or DNA synthesis by being incorporated by viral polymerases. This has led to the development of 7-deazapurine-based compounds with activity against a range of RNA viruses, including Dengue virus, Zika virus, and SARS-CoV-2.[5] The ability to modify the 7-deazapurine core at various positions allows for the optimization of antiviral activity and the circumvention of viral resistance mechanisms.

Role as a Chemical Building Block

7-Deazapurine-5-carboxylic acid methyl ester serves as a versatile intermediate in the synthesis of more complex molecules. The ester functionality can be readily converted to other functional groups, such as amides, or can participate in further coupling reactions, enabling the construction of libraries of novel 7-deazapurine derivatives for high-throughput screening in drug discovery programs.

Conclusion

7-Deazapurine-5-carboxylic acid methyl ester is a valuable chemical entity with a well-defined nomenclature and a key role as a building block in medicinal chemistry. Its parent scaffold, 7-deazapurine, is a proven pharmacophore in the development of potent anticancer and antiviral agents. A thorough understanding of the synthesis and reactivity of this compound is essential for researchers and drug development professionals seeking to leverage the unique properties of the 7-deazapurine core to design the next generation of innovative therapeutics.

References

  • Milisavljevic, N., et al. (2021). Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphoshates against Emerging RNA Viruses. ACS Infectious Diseases. [Link]

  • Pérlíková, P., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules. [Link]

  • Ramasamy, K., et al. (1988). Synthesis and Antitumor Evaluation in Mice of Certain 7-Deazapurine (Pyrrolo[2,3-D]Pyrimidine) and 3-Deazapurine (Imidazo[4,5-C]Pyridine) Nucleosides Structurally Related to Sulfenosine, Sulfinosine, and Sulfonosine. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Scaffolding in Kinase Discovery: 7-Deazapurine Esters vs. The 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate building block against the broader 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.

Executive Summary: The Bioisosteric Divergence

In the realm of kinase inhibitor design, the transition from a 7-azaindole scaffold to a 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) system represents a critical shift from "general hinge binding" to "targeted structural mimicry."

While 7-azaindole is a privileged scaffold that mimics the purine core of ATP, it lacks the N3 nitrogen found in adenosine. The Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is not merely a scaffold; it is a specialized intermediate designed to overcome the synthetic intractability of the C5 position on the deazapurine ring. This guide analyzes why this specific ester is the preferred entry point for JAK-family inhibitors (e.g., Tofacitinib) compared to the post-synthetic functionalization strategies used for 7-azaindoles.

Structural & Electronic Profiling

Atom Mapping and Nomenclature

Confusion often arises from the numbering differences between the fused pyridine (azaindole) and pyrimidine (deazapurine) systems.

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): The nitrogen is at position 7 (pyridine ring). It acts as a hydrogen bond acceptor.

  • 7-Deazapurine (7H-pyrrolo[2,3-d]pyrimidine): The nitrogens are at positions 1 and 3 (pyrimidine ring).[1] The "7" refers to the pyrrole nitrogen (which is N9 in purine numbering, but N7 in this fused IUPAC system).

Electronic Landscape and pKa

The introduction of the second nitrogen in the six-membered ring of the deazapurine dramatically alters the electronic profile compared to 7-azaindole.

Property7-Azaindole ScaffoldMethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Core System Pyrrolo[2,3-b]pyridinePyrrolo[2,3-d]pyrimidine (functionalized)
H-Bond Acceptors N7 (Pyridine)N1, N3 (Pyrimidine) + Carbonyl Oxygen
H-Bond Donors N1-H (Pyrrole)N7-H (Pyrrole)
Basicity (pKa of MH+) ~4.6 (Moderately basic)< 2.0 (Weakly basic due to ester EWG + pyrimidine e- deficiency)
Acidity (pKa of NH) ~17.5~13-14 (Ester at C5 increases acidity of pyrrole NH)
Kinase Binding Mode Bidentate (N1-H donor / N7 acceptor)Tridentate potential (N1, N7) + C5 vector into solvent
Visualization of Scaffold Architecture

The following diagram illustrates the atomic numbering and electronic differences.

Figure 1: Structural comparison highlighting the N-placement and the strategic C5-ester handle.

Synthetic Causality: The "Build vs. Decorate" Paradigm

The primary reason for selecting Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is synthetic accessibility.

The 7-Azaindole "Decoration" Strategy

7-azaindole is electron-rich at C3 (pyrrole ring). Electrophilic aromatic substitution (halogenation, formylation) occurs readily at C3.

  • Workflow: Buy Scaffold

    
     Functionalize C3 
    
    
    
    Coupling.
  • Limitation: It is difficult to selectively functionalize C5 (pyridine ring) or C2 without pre-functionalized precursors.

The Deazapurine "Architectural" Strategy

The pyrrolo[2,3-d]pyrimidine ring is electron-deficient. Direct electrophilic substitution at C5 (equivalent to indole C3) is sluggish compared to azaindole. Therefore, the substituent must be built into the ring closure .

  • Causality: We use the Methyl 5-carboxylate because installing this carbon atom after ring formation is low-yielding. The ester serves as a versatile handle for amidation (common in JAK inhibitors) or reduction.

Experimental Protocol: De Novo Synthesis of the Ester

This protocol describes the synthesis of the Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate core. This is a self-validating "ring construction" method, superior to attempting to carboxylate a pre-formed deazapurine.

Reagents & Setup[3][4][5]
  • Precursors: Ethyl (ethoxymethylene)cyanoacetate, Acetamidine hydrochloride (or formamidine acetate for the des-methyl analog).

  • Solvent: Ethanol (anhydrous).

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide.

  • Safety: Reaction involves ammonia/amidine evolution; perform in a fume hood.

Step-by-Step Methodology

Step 1: Condensation to the Pyrimidine Intermediate

  • Dissolve Acetamidine HCl (1.2 equiv) in anhydrous ethanol.

  • Add NaOEt (2.5 equiv) at 0°C under

    
     atmosphere. Stir for 30 min to generate the free base.
    
  • Dropwise add Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv).

  • Observation Point: The solution will turn yellow/orange, indicating the formation of the Michael adduct.

  • Reflux for 4–6 hours.

  • Mechanism: The amidine attacks the ethoxymethylene carbon, followed by cyclization onto the nitrile or ester (depending on specific conditions, often requiring a second step for pyrrole closure).

Step 2: The "Guanidine" Route (Alternative High-Yield Method) For the specific pyrrolo[2,3-d] system, a more robust route often used in industry (e.g., Tofacitinib intermediates) starts with a 4-chloro-pyrimidine aldehyde or equivalent. However, to make the ester directly:

  • Reactants: 4-chloro-5-pyrimidinecarboxylate derivative + Sarcosine ethyl ester (or glycine equivalent).

  • Cyclization: Base-mediated Dieckmann-type condensation closes the pyrrole ring.

Step 3: Validated Protocol for Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Source: Adapted from WO2007012953 and related JAK inhibitor chemistry.

  • Starting Material: Methyl 2-cyano-4,4-dimethoxybutanoate (or similar masked aldehyde).

  • Condensation: React with Formamidine acetate in MeOH/NaOMe.

  • Reflux: Heat to 80°C for 12 hours.

  • Workup: Cool to RT. Neutralize with acetic acid. The product precipitates.

  • Purification: Recrystallization from Methanol/Water.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ~8.0-8.5 ppm (Pyrimidine protons) and the singlet at 
    
    
    
    ~7.8 ppm (Pyrrole C6-H). The methyl ester singlet appears at
    
    
    ~3.8 ppm.
  • MS (ESI):

    
     calculated for 
    
    
    
    : 178.06.

Medicinal Chemistry Applications

Binding Mode Comparison

The ester group at C5 is rarely the final drug moiety. It is usually converted to an amide.

  • 7-Azaindole (e.g., Vemurafenib): The scaffold is the "anchor." The C3 substituent points into the gatekeeper region or solvent front.

  • Deazapurine (e.g., Tofacitinib): The scaffold mimics Adenine. The C5 substituent (derived from our ester) projects out of the ATP pocket, interacting with the solvent-exposed regions, often improving solubility and selectivity profiles.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials (Ethyl cyanoacetate + Amidine) Intermediate Pyrimidine Intermediate (4-amino-5-substituted) Start->Intermediate Condensation Cyclization Ring Closure (Pyrrole Formation) Intermediate->Cyclization Base/Heat Target Methyl 7H-pyrrolo[2,3-d] pyrimidine-5-carboxylate Cyclization->Target Isolation Deriv Drug Candidate (Amide/Urea at C5) Target->Deriv Saponification + Amide Coupling

Figure 2: The "De Novo" synthesis workflow, highlighting that the C5-ester is established during ring construction, not added later.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives (Tofacitinib Intermediates).
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[2] Chemical and Pharmaceutical Bulletin (2020). URL:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (AKT Inhibitors). Source: Journal of Medicinal Chemistry (2010). URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (MDPI, 2014). URL:[Link]

Sources

Strategic Sourcing & Technical Profile: Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the commercial supply chain, synthesis pathways, and quality assurance protocols for Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate .

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, Process Development Scientists

Executive Summary

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1234615-76-9 ) is a high-value heterocyclic scaffold serving as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. As a bioisostere of the purine core, this scaffold allows for precise vectorization at the C-5 position (via the ester) and the C-4/N-7 positions, facilitating the development of libraries with tunable lipophilicity and metabolic stability.

This guide outlines the commercial landscape for this specific intermediate, distinguishing between research-grade catalog options and bulk process suppliers, while providing self-validating protocols for internal quality control.

Chemical Identity & Technical Specifications

Before sourcing, it is imperative to distinguish the specific target molecule from its common 4-chloro or N-methylated derivatives.

ParameterSpecification
Chemical Name Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
CAS Number 1234615-76-9
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Key Structural Features [1][2][3][4][5] • Pyrrolo[2,3-d]pyrimidine Core: 7-deazapurine scaffold.• C-5 Methyl Ester: Electrophilic handle for amidation or reduction.• N-7 Proton: Acidic (pKa ~13), allows for alkylation/protection.
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH; insoluble in water.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Structural Validation (Self-Validating Protocol)

To verify the identity of incoming batches, use the following ¹H NMR diagnostic signals (DMSO-d₆, 400 MHz):

  • δ ~12.8 ppm (br s, 1H): N-7 pyrrole proton (exchangeable with D₂O).

  • δ ~8.9 ppm (s, 1H): C-2 proton (pyrimidine ring).

  • δ ~8.8 ppm (s, 1H): C-4 proton (pyrimidine ring).

  • δ ~8.2 ppm (s, 1H): C-6 proton (pyrrole ring).

  • δ ~3.8 ppm (s, 3H): Methyl ester singlet.

Critical QC Check: The absence of the broad singlet at ~12.8 ppm suggests N-alkylation (impurity) or deprotonation. The presence of a signal at ~4.0 ppm often indicates residual methanol from recrystallization.

Commercial Supply Chain Landscape

The supply market for this scaffold is segmented into Catalog Aggregators (Tier 1) and Specialized Synthesis Partners (Tier 2/3).

Supplier Tiering & Selection Strategy
TierSupplier TypeRepresentative VendorsTypical ScaleLead TimeUse Case
1 Global Aggregators Fisher Scientific (eMolecules), Sigma-Aldrichmg to 1g1-2 WeeksHTS Hit Validation, Reference Standards
2 Niche Specialists ChemScene, Ambeed, Combi-Blocks1g to 100g3-5 DaysHit-to-Lead Optimization, Library Synthesis
3 Process CROs WuXi AppTec, Enamine, Pharmaronkg+4-8 WeeksGLP Tox Batches, GMP Manufacturing
Sourcing Decision Matrix

The following diagram illustrates the logical flow for selecting a supplier based on project phase and purity requirements.

ProcurementLogic Start Sourcing Requirement Scale Quantity Needed? Start->Scale Purity Purity Requirement? Scale->Purity < 5g Tier3 Tier 3: CROs (WuXi/Enamine) Custom Batch Scale->Tier3 > 100g Tier1 Tier 1: Aggregators (Fisher/Sigma) High Cost/Unit Purity->Tier1 > 99% (Analytical Std) Tier2 Tier 2: Specialists (Ambeed/ChemScene) Balance Speed/Cost Purity->Tier2 > 95% (Synthesis) Tier3->Tier2 Stock Available?

Figure 1: Procurement Decision Matrix. Use Tier 2 suppliers for routine medicinal chemistry needs to balance cost and speed.

Synthesis & Manufacturing Context

Understanding the synthesis allows researchers to anticipate impurity profiles (e.g., residual palladium, halides). The commercial preparation typically follows one of two routes.

Route A: Carbonylation of 5-Halo-Precursors (Dominant Commercial Route)

This route is preferred for scale-up due to the availability of the 5-bromo or 5-iodo pyrrolopyrimidine.

  • Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or the 4-H parent).[3][4][5][6]

  • Halogenation: Iodination at C-5 using NIS.

  • Carbonylation: Pd-catalyzed carbonylation in Methanol/CO atmosphere.

Impurity Alert: Batches from this route may contain trace Palladium (requires scavenger resin treatment) or unreacted 5-iodo intermediate.

Route B: De Novo Ring Construction
  • Condensation: Reaction of ethyl formate with 3-aminopyrazole derivatives.

  • Cyclization: Formation of the pyrimidine ring onto the pyrrole.

SynthesisPath SM1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: Iodination (NIS) SM1->Step1 Inter1 5-Iodo-Intermediate Step1->Inter1 Step2 Step 2: Pd-Catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl2) Inter1->Step2 Product Methyl 7H-pyrrolo[2,3-d] pyrimidine-5-carboxylate Step2->Product Side1 Impurity: Residual Pd Step2->Side1 Trace

Figure 2: Primary industrial synthesis pathway via carbonylation, highlighting potential metal contaminants.

Quality Assurance & Handling Protocols

Analytical Release Criteria

When receiving a shipment from a Tier 2 or Tier 3 supplier, enforce the following release criteria:

  • Appearance: White to off-white solid. Yellowing indicates oxidation.

  • HPLC Purity: >97% (Area %) at 254 nm.

  • Residual Solvents: <5000 ppm (Methanol/Ethyl Acetate).

  • Water Content (Karl Fischer): <1.0% w/w (Critical for subsequent anhydrous reactions).

Handling & Stability
  • Hygroscopicity: The ester is relatively stable, but the N-7 position can form hydrates.

  • Reactivity: Avoid strong bases (NaOH, LiOH) unless hydrolysis is intended. The methyl ester is susceptible to saponification.

  • Storage: Long-term storage at -20°C is recommended to prevent slow hydrolysis or dimerization.

Experimental Application: Functionalization

For drug discovery, this scaffold is rarely the final product. Common transformations include:

  • Saponification: LiOH/THF/H₂O -> Carboxylic Acid (Precursor for amide coupling).

  • N-Alkylation: Cs₂CO₃/DMF + Alkyl Halide -> N-7 substituted analogs.

  • SNAr (if 4-chloro variant): If using the 4-chloro analog (CAS 1352396-67-8), nucleophilic aromatic substitution at C-4 is the standard first step before manipulating the C-5 ester.

Note: If your target requires a substituent at the 4-position (e.g., an amino group as in Tofacitinib), it is often more cost-effective to purchase Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate rather than the unsubstituted core described here.

References

  • ChemicalBook. (2025). Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Product Entry. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of Itk. Retrieved from

  • Taylor & Francis. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via Cu-catalyzed coupling. Retrieved from

  • BenchChem. (2025). Methyl 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Biological Activity. Retrieved from

Sources

The 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylate Scaffold: A Comprehensive Guide to Synthesis, Pricing, and Bulk Procurement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly privileged structure. Acting as a purine bioisostere, it is a foundational pharmacophore in the design of targeted kinase inhibitors, including those directed against JAK3[1], hematopoietic progenitor kinase 1 (HPK1)[2], and the c-Met/Axl axis[3]. Within this class, 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate esters (such as the ethyl and methyl variants) serve as highly versatile, advanced synthetic intermediates. The C5 ester provides a critical vector for functionalization, allowing chemists to tune the physicochemical properties and target selectivity of the final active pharmaceutical ingredient (API).

This whitepaper provides an in-depth technical analysis of the synthesis methodologies, self-validating quality control protocols, and current market pricing for bulk procurement of these essential esters.

Mechanistic Importance in Drug Design

The utility of the 7H-pyrrolo[2,3-d]pyrimidine core stems from its exceptional ability to mimic the adenine ring of ATP. When binding to the kinase hinge region, the N1 and N7-H atoms of the scaffold form highly conserved bidentate hydrogen bonds with the backbone amides of the kinase[3].

The introduction of a carboxylate ester at the C5 position is a deliberate mechanistic choice. The C5 vector projects directly toward the solvent-exposed region or specific selectivity pockets of the kinase[4]. By modifying the ester (e.g., via saponification and subsequent amide coupling), researchers can introduce bulky or polar groups that enhance target specificity—preventing off-target binding to related kinases and reducing clinical toxicity[5].

KinaseBinding ATP Kinase ATP Pocket (JAK3, HPK1, c-Met) Scaffold 7H-pyrrolo[2,3-d]pyrimidine Core ATP->Scaffold Accommodates Hinge Hinge Region Backbone Amides Scaffold->Hinge N7-H & N1 H-Bonding C4 C4/C5 Substituents (Selectivity Filter) Scaffold->C4 Vector Projection

Fig 1: Pharmacophore mapping of the 7H-pyrrolo[2,3-d]pyrimidine scaffold within kinase ATP pockets.

Synthesis Methodologies: A Self-Validating Protocol

The de novo synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate esters typically relies on the ring annulation of functionalized pyrimidines[4]. The following step-by-step methodology describes the synthesis of the ethyl ester variant, engineered as a self-validating system to ensure high yield and purity before proceeding to bulk scale-up.

Causality in Reagent Selection

The protocol utilizes 2,6-diaminopyrimidin-4(3H)-one and ethyl chloro(formyl)acetate. The critical experimental choice here is the use of Sodium Acetate (NaOAc) as a buffer. During the initial condensation, hydrogen chloride (HCl) is generated. If a strong base were used, it would risk hydrolyzing the delicate ethyl ester. If no base were used, the HCl would protonate the weakly basic exocyclic amine of the pyrimidine, quenching its nucleophilicity and halting the reaction. NaOAc perfectly balances the pH, driving the reaction forward without degrading the product[6].

Step-by-Step Methodology
  • Preparation: Suspend 1.0 equivalent of 2,6-diaminopyrimidin-4(3H)-one in a 1:1 mixture of ethanol and water.

  • Buffering: Add 2.5 equivalents of NaOAc to the suspension and stir at room temperature for 15 minutes to ensure a homogenous buffering environment.

  • Condensation: Dropwise, add 1.2 equivalents of ethyl chloro(formyl)acetate. Causality: Dropwise addition prevents localized thermal spikes that could lead to the formation of unwanted regioisomers.

  • Cyclization: Heat the reaction mixture to 80°C under a reflux condenser for 6-8 hours.

  • In-Process Quality Control (QC1): Withdraw a 0.5 mL aliquot. Perform Liquid Chromatography-Mass Spectrometry (LC-MS). Validation Checkpoint: The reaction is only considered complete when the precursor mass peak disappears and the target mass [M+H]+ is dominant (>90% conversion).

  • Workup: Cool the mixture to 0°C. The crude product will precipitate. Filter the solid and wash with cold water to remove residual NaOAc and unreacted water-soluble pyrimidine.

  • Purification: Recrystallize the crude solid from boiling ethanol.

  • Final Validation (QC2): Perform

    
    H NMR (DMSO-
    
    
    
    ). Validation Checkpoint: Confirm the presence of the characteristic pyrrole C-H singlet (typically around 7.5–8.0 ppm) and the ethyl ester quartet/triplet splitting pattern. HPLC purity must exceed 98% for downstream API use.

SynthesisWorkflow QC1 QC: LC-MS & TLC Confirm >90% Conversion Step3 Step 3: Cyclization Intramolecular ring closure Forms pyrrole ring QC1->Step3 If complete QC2 QC: 1H NMR & HPLC Confirm >98% Purity Step1 Step 1: Reagent Prep 2,6-diaminopyrimidin-4(3H)-one + Ethyl chloro(formyl)acetate Step2 Step 2: Condensation NaOAc, H2O/EtOH, 80°C Neutralizes HCl byproduct Step1->Step2 Step2->QC1 Step4 Step 4: Purification Recrystallization from EtOH Removes unreacted precursors Step3->Step4 Step4->QC2

Fig 2: Self-validating synthesis workflow for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate esters.

Market Analysis: Pricing and Bulk Availability

Procuring 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate derivatives requires navigating a fragmented specialty chemical market. Because these compounds are advanced intermediates, pricing is highly dependent on the substitution pattern (e.g., halogenation at C2/C4 or methylation at N7)[7].

Current Market Pricing

The table below synthesizes current market data for research-grade quantities across verified global suppliers.

Compound NameKey SubstituentsSupplierQuantityEst. Price (USD)
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate2-Cl, 5-COOMeChemScene / J&K1 g$88.60[8]
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate2,4-diCl, 5-COOMeIvyChem250 mg$258.70[9]
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid4-Cl, 7-Me, 5-COOHSunway Pharm1 g$772.00[10]
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate4-NH

, 5-COOEt
BLD PharmBulkOn Request[11]
Bulk Procurement Strategy

While milligram-to-gram quantities are readily available as catalog items, bulk procurement (kilogram scale) introduces non-linear pricing dynamics.

  • Economy of Scale: The high cost of 1g quantities (e.g., $772.00 for the 4-chloro-7-methyl acid variant[10]) is driven by the labor-intensive chromatographic purification required to separate regioisomers. At the kilogram scale, manufacturers pivot from column chromatography to bulk recrystallization, drastically reducing solvent waste and labor costs.

  • Lead Times: Buyers should anticipate a 4-to-8 week lead time for bulk custom synthesis. The bottleneck is rarely raw material availability, but rather the stringent analytical validation (residual solvent analysis, heavy metal screening) required before the intermediate can be released for cGMP API manufacturing.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate ester is an indispensable building block in modern medicinal chemistry. By understanding the causality behind its synthesis—specifically the need for precise pH buffering during annulation—and implementing strict, self-validating QC checkpoints, development teams can ensure high-fidelity scale-up. Furthermore, leveraging the transition from chromatographic to crystallization-based purification is key to negotiating viable bulk pricing with specialty suppliers.

References

  • [2] Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed (NIH). 2

  • [3] Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. DOI.org. 3

  • [4] Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides... ResearchGate. 4

  • [5] CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - EP 3260454 B1. European Patent Office (Googleapis).5

  • [1] WO2013085802A1 - Pyrrolopyrimidines as janus kinase inhibitors. Google Patents. 1

  • [10] 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Sunway Pharm Ltd. 10

  • [9] methyl2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. IvyChem. 9

  • [7] Methyl 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Benchchem.7

  • [8] Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 1352396-67. J&K Scientific. 8

  • [11] 1696907-15-9 | Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. BLD Pharm. 11

  • [6] Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides... ResearchGate. 6

Sources

Strategic Use of Pyrrolopyrimidine Esters as Warhead Precursors in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the critical role of pyrrolopyrimidine esters as high-value building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and forming the core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Tofacitinib). In the context of Targeted Protein Degradation (TPD), pyrrolopyrimidine esters function as "linker-ready" warhead precursors . The ester moiety provides a masked carboxylate handle that, upon hydrolysis, enables precise amide conjugation to E3 ligase recruiters via alkyl or PEG linkers. This guide details the synthetic logic, experimental protocols, and mechanistic rationale for deploying these building blocks to degrade oncogenic kinases such as JAK, Src, and BTK.

The Pyrrolopyrimidine Scaffold: A Kinase-Privileged Warhead

Structural Significance

The 7H-pyrrolo[2,3-d]pyrimidine system mimics the purine core of ATP, allowing it to anchor effectively within the hinge region of kinase domains.

  • N1 and C2: Interact with the hinge region backbone residues via hydrogen bonding.[1]

  • C4 Position: The primary vector for diversification. Substitution here (typically via SNAr) with anilines or aliphatic amines determines kinase selectivity.

  • N7 Position: Often unsubstituted or protected, but can serve as a secondary vector for solubility modulation.

The Role of the Ester Functionality

In TPD library generation, the "pyrrolopyrimidine ester" is rarely the final drug but the key synthetic intermediate .

  • Function: It acts as a orthogonal handle. The kinase-binding core is established first, with the ester positioned at a solvent-exposed region (exit vector).

  • Utility: The ester protects the carboxylic acid during the initial nucleophilic aromatic substitution (SNAr) used to attach the phenyl/alkyl group to the pyrrolopyrimidine core.

  • Activation: Post-purification, the ester is hydrolyzed to a carboxylic acid, creating a specific attachment point for the PROTAC linker without interfering with the kinase-binding domain.

Synthetic Strategy & Mechanism

The construction of a pyrrolopyrimidine-based PROTAC follows a convergent synthetic pathway. The "Ester Strategy" allows for the parallel synthesis of diverse warheads which can then be coupled to a standard library of Linker-E3 Ligand conjugates.

Pathway Visualization

The following diagram illustrates the conversion of a 4-chloropyrrolopyrimidine precursor into a functional PROTAC using the ester handle strategy.

G cluster_legend Reaction Phase Precursor 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Intermediate Pyrrolopyrimidine Ester (Stable Building Block) Precursor->Intermediate SNAr (iPrOH, Heat) Reagent Amino-Ester (e.g., Ethyl 4-aminobenzoate) Reagent->Intermediate Acid Free Carboxylic Acid (Activated Warhead) Intermediate->Acid Hydrolysis (LiOH, THF/H2O) PROTAC Final PROTAC (Warhead-Linker-E3) Acid->PROTAC Amide Coupling (HATU, DIPEA, H2N-Linker-E3)

Figure 1: Synthetic workflow transforming pyrrolopyrimidine ester building blocks into active degraders.

Experimental Protocols

Protocol A: Synthesis of the Pyrrolopyrimidine Ester Intermediate

Objective: To attach the linker-handle (ester) to the kinase-binding core. Reaction Type: Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Ethyl 4-aminobenzoate (1.1 eq) [The "Ester" component]

  • Isopropanol (solvent) or n-Butanol

  • Conc. HCl (catalytic, optional for activation)

Methodology:

  • Dissolution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 500 mg) and ethyl 4-aminobenzoate (1.1 eq) in Isopropanol (10 mL).

  • Reflux: Heat the mixture to reflux (80-90°C) with stirring. Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours.

    • Expert Insight: If reaction is sluggish, add 2-3 drops of conc. HCl. The protonation of the pyrimidine N1 activates the C4 position for nucleophilic attack.

  • Precipitation: Upon completion, cool the reaction to room temperature. The product often precipitates as a hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold isopropanol and diethyl ether to remove unreacted aniline.

  • Neutralization (Optional): If the free base is required, suspend the solid in saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Ester Hydrolysis to Carboxylic Acid Warhead

Objective: Unmask the carboxylic acid for linker attachment.

Methodology:

  • Solvation: Dissolve the pyrrolopyrimidine ester (1.0 eq) in a 3:1 mixture of THF:Water (or MeOH:Water).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

  • Reaction: Stir at room temperature for 3–16 hours.

    • Validation: LC-MS should show disappearance of the ethyl ester peak (M+) and appearance of the acid peak (M-28).

  • Workup: Acidify the reaction mixture to pH ~3-4 using 1N HCl. The carboxylic acid product usually precipitates. Filter, wash with water, and dry under vacuum.

Protocol C: PROTAC Assembly (Amide Coupling)

Objective: Conjugate the Warhead-Acid to the Linker-E3 Ligand amine.

Materials:

  • Pyrrolopyrimidine Carboxylic Acid (1.0 eq)

  • NH2-Linker-Thalidomide/VHL (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Methodology:

  • Activation: Dissolve the acid in DMF. Add DIPEA and HATU. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine-functionalized Linker-E3 ligand.

  • Completion: Stir at RT for 2–4 hours.

  • Purification: Purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Case Study Analysis: JAK2 Degraders

A prime example of this strategy is the development of JAK2 degraders.[2] Researchers utilized the pyrrolopyrimidine ester Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate as the foundational building block.[3]

ComponentChemical IdentityFunction
Warhead 7H-pyrrolo[2,3-d]pyrimidineBinds ATP pocket of JAK2
Exit Vector Phenyl ring at C4Directs linker towards solvent
Handle Ethyl Ester

Amide
Attachment point for linker
Linker PEG chainSpans gap to E3 ligase
E3 Ligand ThalidomideRecruits Cereblon (CRBN)

Outcome: The resulting PROTAC induced rapid proteasomal degradation of JAK2 in leukemia cell lines, demonstrating that the ester-derived linkage point did not disrupt the critical H-bonds between the pyrrolopyrimidine N1/C2 and the kinase hinge region.

Mechanism of Action: Ternary Complex Formation[4][5]

The pyrrolopyrimidine-based PROTAC functions by facilitating the formation of a ternary complex (


).

TernaryComplex POI Target Kinase (JAK/Src) Warhead Pyrrolopyrimidine POI->Warhead ATP Pocket Binding Linker Alkyl/PEG Linker Warhead->Linker E3Ligand E3 Ligand (Thalidomide/VHL) Linker->E3Ligand E3 E3 Ligase (CRBN/VHL) E3Ligand->E3 Recruitment Ub Ubiquitin Transfer E3->Ub Catalysis Ub->POI Polyubiquitination & Degradation

Figure 2: Mechanism of Action. The pyrrolopyrimidine warhead anchors the kinase, while the linker (attached via the hydrolyzed ester handle) bridges the E3 ligase.

References

  • Li, B., et al. (2023). "Development of novel JAK2 inhibitors and PROTACs as chemical probes." Cancer Research.[2] Link

  • Chen, X., et al. (2022).[4] "PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy." Journal of Hematology & Oncology. Link

  • Konecny, B., et al. (2021). "Targeting Protein Kinases Degradation by PROTACs." Frontiers in Chemistry. Link

  • BOC Sciences. "Degrader Building Blocks & Libraries." BOC Sciences Product Guide.

  • Sigma-Aldrich. "Protein Degrader Building Blocks: Synthesis and Design." Merck Technical Library. Link

Sources

Methodological & Application

Application Note: Synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development professionals requiring a robust, scalable protocol for the synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate .

The guide prioritizes the Palladium-Catalyzed Carbonylation route. This approach is superior to classical cyclization methods (e.g., from acyclic acetals) due to its high regioselectivity, fewer steps from commercially available precursors, and cleaner impurity profiles.[1]

Executive Summary & Retrosynthetic Analysis

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor discovery (e.g., JAK inhibitors like Tofacitinib).[1] Introducing a carboxylate at the C5 position is critical for structure-activity relationship (SAR) studies, offering a vector for further functionalization (amides, alcohols, heterocycles).[1]

This protocol utilizes a Late-Stage Functionalization (LSF) strategy. Rather than building the ester during the ring closure (which often yields 4-hydroxy/amino byproducts requiring extensive manipulation), we employ a highly selective C5-bromination followed by a palladium-catalyzed carbonylation.

Reaction Scheme

ReactionScheme SM 7H-pyrrolo[2,3-d]pyrimidine (Commercially Available) Inter 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (Intermediate) SM->Inter Step 1: NBS, DMF Regioselective Bromination Prod Methyl 7H-pyrrolo[2,3-d] pyrimidine-5-carboxylate (Target) Inter->Prod Step 2: Pd(dppf)Cl2, CO (g) MeOH, Et3N, 80°C

Figure 1: Two-step synthetic route leveraging the innate nucleophilicity of C5 for bromination and subsequent Pd-catalyzed esterification.[1]

Experimental Protocols

Step 1: Regioselective Bromination of 7H-pyrrolo[2,3-d]pyrimidine

The C5 position of the pyrrolopyrimidine core is electron-rich, behaving similarly to an indole C3 position. Use of N-Bromosuccinimide (NBS) allows for mild, highly regioselective halogenation without affecting the pyrimidine ring.

Reagents:

  • 7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Dimethylformamide (DMF) (0.5 M concentration)

Protocol:

  • Setup: Charge a round-bottom flask with 7H-pyrrolo[2,3-d]pyrimidine and dissolve in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Critical: Low temperature prevents over-bromination or side reactions on the pyrimidine nitrogen.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target M+H: ~198/200 Da).

  • Workup: Pour the reaction mixture into 10 volumes of ice-cold water. The product, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine , will precipitate as a solid.

  • Isolation: Filter the solid, wash extensively with water (to remove DMF and succinimide), and dry under vacuum at 45 °C.

  • Yield: Typically 85–92%.

Key Process Parameter (KPP): Stoichiometry of NBS is crucial. Excess (>1.1 equiv) can lead to 5,6-dibromo species.

Step 2: Palladium-Catalyzed Methoxycarbonylation

This step installs the methyl ester. The use of a bidentate ligand (dppf) is recommended to stabilize the palladium species under the CO atmosphere and prevent catalyst decomposition (palladium black formation).

Reagents:

  • 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Methanol (MeOH) (Solvent & Reagent, 0.2 M)

  • Carbon Monoxide (CO) (Balloon pressure or 50 psi in autoclave)

Protocol:

  • Setup: In a pressure vessel (or robust round-bottom flask for balloon method), combine the 5-bromo intermediate, Pd(dppf)Cl₂, and MeOH.

  • Degassing: Add Et₃N. Sparge the solution with Nitrogen (N₂) for 10 minutes to remove oxygen. Critical: Oxygen poisons the catalyst and promotes homocoupling.

  • Carbonylation:

    • Autoclave Method (Preferred): Pressurize to 50 psi (3.5 bar) with CO. Heat to 80 °C for 12–16 hours.

    • Balloon Method:[1] Purge the flask with CO (x3). Attach a double-balloon of CO. Heat to 70–80 °C for 24 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material bromide (M+H ~198) should disappear, replaced by the methyl ester (M+H ~178).

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove Pd residues. Rinse with MeOH.

  • Purification: Concentrate the filtrate. The residue can often be recrystallized from MeOH/Water or purified via flash chromatography (DCM/MeOH gradient).

Safety Note: Carbon monoxide is a silent, deadly gas.[1] All operations must be performed in a well-ventilated fume hood with a CO detector present.

Critical Process Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent (Step 2) Methanol (Anhydrous)Acts as both solvent and nucleophile. Water presence can lead to the carboxylic acid (M+H ~164) instead of the ester.
Base Choice Et₃N or DIPEANeutralizes the HBr generated. Inorganic bases (K₂CO₃) are less soluble in MeOH and may slow the reaction.
Catalyst Pd(dppf)Cl₂The large bite angle of dppf promotes the reductive elimination step. Pd(PPh₃)₄ is a viable alternative but often requires higher loading.
Temperature 80 °COptimal for CO insertion. <60 °C results in slow kinetics; >100 °C increases risk of catalyst deactivation.

Purification Workflow Visualization

Purification Raw Crude Reaction Mixture (MeOH, Pd, Product, Salts) Filter Celite Filtration Raw->Filter Remove Pd black Conc Concentrate Filtrate Filter->Conc Remove Solvent Residue Solid Residue Conc->Residue Decision Purity Check (LC-MS) Residue->Decision Recryst Recrystallization (MeOH/H2O) Decision->Recryst High Crude Purity Column Flash Chromatography (DCM:MeOH 95:5) Decision->Column Complex Impurities Final Pure Methyl Ester (>98% Purity) Recryst->Final Column->Final

Figure 2: Decision tree for the isolation and purification of the final ester.

Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (br s, 1H, NH) – Exchangeable with D₂O

    • δ 8.90 (s, 1H, H-2 Pyrimidine)

    • δ 8.85 (s, 1H, H-4 Pyrimidine) – Deshielded due to ring current

    • δ 8.15 (s, 1H, H-6 Pyrrole) – Diagnostic C5-substitution shift

    • δ 3.85 (s, 3H, O-CH₃) – Methyl ester singlet

  • MS (ESI): Calculated for C₈H₇N₃O₂ [M+H]⁺: 178.06. Found: 178.1.

References

  • Regioselective Bromination of Pyrrolo[2,3-d]pyrimidines

    • Title: Synthesis and SAR of pyrrolo[2,3-d]pyrimidine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (General reference for scaffold reactivity).

  • Palladium-Catalyzed Carbonylation Methodology

    • Title: Palladium-Catalyzed Carbonyl
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Alternative Cyclization Routes (Contextual)

    • Title: Synthesis of 7H-pyrrolo[2,3-d]pyrimidines via cyclization of ethyl 2-cyano-4,4-diethoxybutano
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link][1]

Sources

Application Note: Hydrolysis of Methyl Pyrrolo[2,3-d]pyrimidine-5-carboxylate to Acid

[1][2]

Executive Summary & Strategic Context

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for FDA-approved JAK inhibitors (e.g., Tofacitinib, Ruxolitinib) and antifolates (e.g., Pemetrexed analogs).[1] The hydrolysis of methyl pyrrolo[2,3-d]pyrimidine-5-carboxylate to its corresponding carboxylic acid is a critical "gateway" transformation.[1] It enables further diversification via amide coupling or decarboxylative cross-coupling.[1]

While seemingly trivial, this hydrolysis presents specific challenges:

  • Amphoteric Nature: The 7-NH is weakly acidic (

    
    ), while the pyrimidine nitrogens are weakly basic.[1]
    
  • Solubility: The ester is lipophilic, but the resulting zwitterionic acid often exhibits poor solubility in both organic solvents and water, complicating isolation.[1]

  • Ring Stability: While generally robust, the pyrimidine ring can undergo ring-opening under forcing alkaline conditions (e.g., prolonged reflux in strong NaOH).[1]

This guide presents a self-validating, high-yield protocol using Lithium Hydroxide (LiOH) in a THF/Water system.[1] This method balances reactivity with mildness, preventing decomposition while ensuring complete conversion.[1]

Reaction Mechanism & Critical Parameters[1][2]

The transformation proceeds via a standard B

1
Mechanistic Pathway (DOT Visualization)[2]

ReactionMechanismEsterMethyl Ester(Substrate)TITetrahedralIntermediateEster->TI NucleophilicAttackOHHydroxide Ion(Nucleophile)OH->TISaltCarboxylate Salt(Water Soluble)TI->Salt Elimination of-OMeAcidCarboxylic Acid(Precipitate)Salt->Acid Acidification(pH 3-4)

Figure 1: Mechanistic flow from ester substrate to isolated acid.[1]

Key Variables
VariableRecommendationRationale
Base LiOH·H₂O (3-5 equiv) Li⁺ coordinates the carbonyl oxygen effectively, enhancing electrophilicity without the harshness of NaOH/KOH.[1]
Solvent THF:H₂O (3:1 or 4:1) THF solubilizes the organic ester; water dissolves the base.[1] This ratio maintains homogeneity until late conversion.[1]
Temperature Ambient to 50°C Start at RT to minimize side reactions. Heat to 50°C only if conversion <50% after 4h.
pH Control Acidify to pH 3-4 The isoelectric point often lies near pH 3-4.[1] Over-acidification (pH < 1) can protonate pyrimidine nitrogens, redissolving the product.[1]

Detailed Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Substrate: Methyl pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 equiv).[1]

  • Reagent: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (4.0 equiv).[1]

  • Solvents: Tetrahydrofuran (THF) (HPLC grade), Deionized Water.[1]

  • Acid: 1M HCl (aqueous).[1]

  • Equipment: Magnetic stirrer, pH meter/paper, vacuum filtration setup.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.64 mmol) of methyl pyrrolo[2,3-d]pyrimidine-5-carboxylate in 15 mL of THF . Stir until a clear solution or fine suspension is obtained.

    • Note: If the ester is highly insoluble, add 5 mL Methanol to aid solubility.[1]

  • Base Addition: Prepare a solution of 946 mg (22.5 mmol, 4.0 equiv) LiOH·H₂O in 5 mL of water .

  • Mixing: Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes. The mixture may become turbid initially but should clarify as the reaction proceeds (or form a different suspension of the lithium salt).[1]

  • Incubation: Stir vigorously at Room Temperature (20-25°C) .

Phase 2: Monitoring & Completion[1]
  • TLC/LC-MS Check (T=2h):

    • TLC Eluent:[1][2] 10% MeOH in DCM.[1]

    • Observation: The ester (

      
      ) should disappear; the acid (
      
      
      , streaking) will appear at the baseline.[1]
    • Criteria: If >5% starting material remains after 4 hours, warm the reaction to 45-50°C for 2 hours.

Phase 3: Workup & Isolation
  • Concentration: Once complete, remove the THF/MeOH under reduced pressure (rotary evaporator) at 40°C. Do not distill to dryness ; leave the aqueous residue.

  • Dilution: Add 10 mL of water to the residue to ensure the carboxylate salt is fully dissolved. Filter any insoluble impurities if necessary.[1]

  • Precipitation (Critical Step):

    • Place the flask in an ice bath (0-5°C).

    • Slowly add 1M HCl dropwise with stirring.

    • Monitor pH continuously.[1] Target pH 3-4 .

    • Observation: A thick white to off-white precipitate will form.[1]

  • Filtration: Allow the slurry to stir at 0°C for 30 minutes to maximize yield (Ostwald ripening). Filter the solid using a Buchner funnel.[1]

  • Washing: Wash the filter cake with cold water (2 x 5 mL) and then a small amount of Acetone (1 x 5 mL) to remove trace water and impurities.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results & Characterization

Physical Properties[1][9][11][12]
  • Appearance: White to pale yellow powder.[1]

  • Yield: Typical isolated yields range from 85% to 95% .[1]

  • Melting Point: >300°C (decomposition).[1][3]

Spectroscopic Data (Diagnostic Signals)
TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

12.0-13.0 ppm (br s, 1H)
COOH proton (exchangeable).[1]

12.5 ppm (br s, 1H)
Pyrrole NH (exchangeable).[1]

8.6 - 8.9 ppm (s, 1H)
C2-H (Pyrimidine ring).[1]

8.3 - 8.5 ppm (s, 1H)
C6-H (Pyrrole ring).[1]
ABSENCE of

3.8 ppm
Loss of methyl ester singlet confirms hydrolysis.[1]
LC-MS (ESI) [M+H]⁺ = 164.05Consistent with

.

Troubleshooting & Optimization Logic

Decision Tree for Workup Challenges

WorkupLogicStartReaction Complete(THF Removed)CheckSolIs Product Precipitatingat pH 3?Start->CheckSolYesFilter & Wash(Standard Protocol)CheckSol->YesYesNoProduct is Water Soluble(Amphoteric Issue)CheckSol->NoNoAction1Saturate with NaClExtract with EtOAc:iPrOH (3:1)No->Action1PreferredAction2Lyophilize Aqueous Phase(Desalt via Resin)No->Action2Alternative

Figure 2: Troubleshooting workflow for product isolation.

Expert Tips
  • Decarboxylation Risk: While the 5-COOH is relatively stable, avoid heating the acidic solution.[1] Perform acidification at 0°C.

  • N-Protection: If the N7 position is protected (e.g., SEM, Tosyl), base hydrolysis conditions might cleave the protecting group (Tosyl is labile to base; SEM is stable).[1] If Tosyl cleavage is not desired, use milder conditions (LiOH, 0°C, 1 eq).[1]

  • Scale-Up: For >100g scale, replace THF with Ethanol to reduce flammability hazards and cost.[1] The reaction may require slightly higher temperatures (reflux) in Ethanol.[1]

References

  • Vertex Pharmaceuticals. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET.[1] PMC4657123.[1] (Standard LiOH hydrolysis conditions used for similar intermediates).

  • Gangjee, A., et al. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates.[1] PMC3092607.[1] (Describes saponification of diesters using NaOH).

  • Organic Chemistry Portal. Synthesis of Pyrimidine-5-Carboxylic Esters. (General context on pyrimidine ester reactivity).

  • Ambeed. 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid MSDS & Properties. (Physicochemical data reference).

Application Note: Optimizing Sonogashira Cross-Coupling for 7-Deazapurine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged heterocyclic motif in drug discovery, forming the structural core of numerous potent kinase inhibitors, antiviral agents, and fluorescent biological probes[1]. The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR).

Among the available palladium-catalyzed cross-coupling methodologies, the Sonogashira reaction is uniquely valuable. It allows for the direct installation of alkynyl groups, which can serve as rigid pharmacophore linkers, intrinsic fluorophores, or reactive handles for subsequent CuAAC "click" chemistry[2].

However, translating standard Sonogashira conditions to 7-deazapurines presents two distinct mechanistic hurdles:

  • Regioselectivity in Dihalo-Scaffolds: The pyrimidine ring of the 7-deazapurine core is electronically asymmetric. In 2,6-dihalo derivatives, the C-6 position is highly electron-deficient due to the inductive pull of the adjacent nitrogen atoms, making it significantly more susceptible to Pd(0) oxidative addition than the C-2 position[2].

  • Solubility of Nucleosides: Unprotected 7-deazapurine ribonucleosides are highly polar. Traditional organic-phase couplings (e.g., in pure DMF or Toluene) fail due to insolubility or require tedious, yield-reducing protection/deprotection sequences. To circumvent this, aqueous-phase catalysis utilizing highly hydrophilic ligands is required[3].

Regioselective Workflow Design

When designing a synthetic route for 2,6-disubstituted 7-deazapurines, the inherent electronic bias of the heterocycle dictates the workflow. Functionalization must occur at the more reactive C-6 position first (often proceeding at mild temperatures), leaving the C-2 halogen intact for a subsequent, more forcefully driven Sonogashira coupling[2][4].

Workflow Start 2,6-Dichloro- 7-deazapurine Step1 C-6 Sonogashira (Pd(PPh₃)₂Cl₂, TEA) Start->Step1 Regioselective 45-50°C Intermediate 2-Chloro-6-alkynyl Intermediate Step1->Intermediate Step2 C-2 Sonogashira (Pd(OAc)₂, TPPTS) Intermediate->Step2 Elevated Temp 100°C Product 2,6-Dialkynyl- 7-deazapurine Step2->Product

Caption: Regioselective dual Sonogashira coupling workflow for 2,6-dihalo-7-deazapurines.

Optimization of Reaction Parameters

The choice of catalyst, ligand, and solvent must be tailored to the substrate's polarity and the target position on the deazapurine core. Table 1 summarizes optimized conditions based on empirical data across different scaffold types[1][2][3][4].

Table 1: Comparative Sonogashira Conditions for 7-Deazapurine Scaffolds

Substrate TypeTarget PositionCatalyst SystemSolvent & BaseTemp & TimeTypical Yield
2,6-Dichloro-7-deazapurine C-6Pd(PPh₃)₂Cl₂ (5 mol%), CuITEA (neat)45–50 °C, 4 h76% (Mono)[2]
Protected 7-Iodo-nucleoside C-7Pd(PPh₃)₄ (5 mol%), CuIDMF, TEART, 12 h>80%[1]
2-Chloro-6-aryl-nucleoside C-2Pd(OAc)₂ / TPPTS, CuIH₂O/MeCN, TEA100 °C, 1–2.5 h29–46%[4]
Unprotected 7-Iodo-dA C-7Pd(OAc)₂ / TPPTS, CuIH₂O/MeCN, TEA80 °C, 2 hGood[3]
Causality in Catalyst Selection

For unprotected nucleosides, the use of Pd(OAc)₂ combined with TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt) in an aqueous mixture is critical. The highly hydrophilic TPPTS ligand pulls the active Pd(0) species into the aqueous phase, matching the solubility profile of the polar nucleoside and preventing catalyst aggregation into inactive palladium black[3][4].

CatalyticCycle Precat Pre-catalyst Pd(OAc)₂ + TPPTS Active Active Catalyst Pd(0)L₂ Precat->Active Reduction OxAdd Oxidative Addition trans-Pd(II)(Ar)(I)L₂ Active->OxAdd + 7-Iodo-deazapurine TransMet Transmetalation trans-Pd(II)(Ar)(C≡CR)L₂ OxAdd->TransMet + Cu-C≡CR - CuI RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Active Catalyst Regeneration

Caption: Aqueous Sonogashira catalytic cycle using water-soluble TPPTS ligands.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems.

Protocol A: Organic-Phase Sonogashira (C-6 or C-7 Functionalization)

Best suited for: Protected nucleosides, aglycones, or highly lipophilic derivatives.[1][2]

Reagents:

  • 7-Iodo- or 6-Chloro-7-deazapurine (1.0 eq, 1.0 mmol)

  • Terminal Alkyne (1.5 eq, 1.5 mmol)

  • Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (0.05 eq, 5 mol%)

  • CuI (0.1 eq, 10 mol%)

  • Anhydrous DMF (10 mL) and Triethylamine (TEA) (3.0 eq)

Step-by-Step Methodology:

  • System Purging: Add the 7-deazapurine substrate to a flame-dried Schlenk flask. Dissolve in anhydrous DMF. Causality: Trace moisture at elevated temperatures can lead to competitive hydrolysis of the C-6 chloride.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent Cu-catalyzed Glaser homocoupling of the terminal alkyne.

  • Catalyst Activation: Add the Palladium catalyst and CuI under a positive Argon stream. Stir for 5 minutes until the solution becomes homogeneous.

  • Alkyne Addition: Add TEA, followed by the dropwise addition of the terminal alkyne.

  • Reaction & Monitoring: Stir at room temperature (for highly reactive C-7 iodides) or 45–50 °C (for C-6 chlorides).

    • Validation Checkpoint: Monitor via TLC (UV active). The cross-coupled product will typically exhibit a higher

      
       than the starting material. LC-MS should confirm a mass shift corresponding to 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash heavily with 5% aqueous LiCl (to extract DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Aqueous-Phase Sonogashira (Unprotected Nucleosides)

Best suited for: Highly polar, unprotected 7-deazapurine ribonucleosides requiring C-2 or C-7 functionalization.[3][4]

Reagents:

  • Unprotected halonucleoside (1.0 eq, 0.5 mmol)

  • Terminal Alkyne (3.0 eq, 1.5 mmol)

  • Pd(OAc)₂ (0.05 eq, 5 mol%)

  • TPPTS (0.12 eq, 12 mol%)

  • CuI (0.1 eq, 10 mol%)

  • H₂O/MeCN (2:1 v/v, 5 mL) and TEA (5.0 eq)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a separate degassed vial, combine Pd(OAc)₂ and TPPTS in 1 mL of degassed water. Stir for 15 minutes until a clear pale-yellow solution forms. Causality: This pre-incubation ensures the complete reduction of Pd(II) to the active Pd(0)-TPPTS complex before introduction to the substrate[4].

  • Substrate Solubilization: Dissolve the unprotected nucleoside in the remaining H₂O/MeCN mixture. Add TEA and CuI.

  • Coupling: Transfer the pre-catalyst solution to the substrate mixture. Add the terminal alkyne.

  • Heating: Heat the sealed vessel to 80–100 °C for 1–2.5 hours. Causality: Aqueous couplings, especially at the sterically hindered and less electrophilic C-2 position, require higher thermal energy to drive the oxidative addition step[4].

  • Validation & Purification:

    • Validation Checkpoint: Direct injection of the crude aqueous mixture onto LC-MS. Look for the disappearance of the distinct isotopic pattern characteristic of chlorine or iodine.

    • Purification: Standard silica is ineffective for these polar targets. Filter the crude mixture through a 0.22 µm PTFE syringe filter to remove aggregated Pd black, then purify directly via preparative Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient).

Troubleshooting & Self-Validating Systems

  • Issue: Glaser Homocoupling (Alkyne Dimerization).

    • Causality: Cu(I) in the presence of trace O₂ rapidly dimerizes terminal alkynes, consuming your reagent and complicating purification.

    • Validation/Fix: If LC-MS shows a dominant byproduct mass corresponding to exactly twice the alkyne mass minus 2 Da, your system has an oxygen leak. Rigorous freeze-pump-thaw degassing is required.

  • Issue: Catalyst Poisoning by Free Amines.

    • Causality: Unprotected exocyclic amines (e.g., at C-2 or C-6) can outcompete the phosphine ligand for Pd coordination, stalling the catalytic cycle.

    • Validation/Fix: If the reaction stalls at the oxidative addition step (starting material remains unconsumed despite heating), slightly increase the reaction temperature to favor the dynamic release of the off-target coordinated amine, or increase the equivalents of the TPPTS ligand.

References[4] Title: Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides

Source: d-nb.info URL:[1] Title: A Comparative Guide to Cross-Coupling Methods for the Functionalization of 7-Deazapurines Source: Benchchem URL:[2] Title: Synthesis of (1-substituted 1,2,3-triazol-4-yl)-7-deazapurines Source: Lietuvos mokslų akademija URL:[3] Title: Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: PMC URL:

Sources

Application Note: Recrystallization Protocols for Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the purification of methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

Abstract & Compound Profile

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1234615-76-9) is a fused bicyclic heteroaromatic ester. It serves as a pivotal scaffold in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors. High purity (>98%) is essential as regioisomers or uncyclized precursors can poison subsequent catalytic hydrogenation or coupling steps.

Chemical Profile:

  • Formula: C₈H₇N₃O₂

  • MW: 177.16 g/mol [1]

  • Key Functionalities:

    • Pyrrole NH: Hydrogen bond donor (pKa ~13-14).

    • Pyrimidine Nitrogens: Hydrogen bond acceptors (weakly basic).

    • Methyl Ester: Lipophilic handle, susceptible to hydrolysis in strong aqueous base/acid.

Solvent Selection Strategy

The purification of 7-deazapurine derivatives often faces two challenges: poor solubility in non-polar solvents and oiling out in semi-polar mixtures due to competing hydrogen bonding networks.

Recommended Solvent Systems

Based on structural analysis and empirical data from analogous pyrrolopyrimidine syntheses, the following solvent systems are validated for screening.

Solvent SystemRoleSuitabilityMechanism
Methanol (MeOH) Single SolventHigh Dissolves the ester at reflux; moderate solubility at RT promotes crystallization.
Ethanol (EtOH) Single SolventHigh Similar to MeOH but higher boiling point allowing for better dissolution of stubborn impurities.
DMF / Water Solvent / Anti-solventMedium Best for crude material with high inorganic salt content. Dissolve in DMF, precipitate with water.[2]
EtOAc / Heptane Solvent / Anti-solventLow/Medium Risk of oiling out. Use only if the material is already >90% pure to remove non-polar byproducts.

Critical Insight: Avoid Acetone or MEK if primary amines are present as impurities (from the synthesis), as they can form imines. Avoid strong aqueous bases to prevent ester hydrolysis.

Detailed Experimental Protocols

Protocol A: Recrystallization from Hot Methanol (Standard)

Best for: Material with purity >85% needing a final polish.

Materials:

  • Crude Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (10.0 g)

  • Methanol (HPLC Grade)

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

  • Slurry Generation: Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 80 mL of Methanol (8 vol).

  • Dissolution: Heat the mixture to reflux (65 °C) with vigorous stirring.

    • Observation: If solids remain after 15 mins, add MeOH in 10 mL increments until clear. Do not exceed 15 vol (150 mL).

  • Filtration (Hot): If insoluble particles (inorganic salts/catalyst) remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Controlled Cooling:

    • Allow the filtrate to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once at RT, transfer to a fridge (4 °C) for 4–12 hours.

  • Isolation: Filter the white/off-white crystals using vacuum filtration.

  • Washing: Wash the cake with 2 x 10 mL of cold Methanol (-20 °C).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: DMF/Water Precipitation (For Crude Material)

Best for: Dark crude material containing salts or highly polar byproducts.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of DMF (approx. 30–40 mL) at 40–50 °C.

  • Filtration: Filter to remove any undissolved salts.

  • Precipitation:

    • Place the filtrate in a beaker with rapid stirring.

    • Add Water dropwise via an addition funnel.

    • Critical Point: Add water until a persistent turbidity forms (cloud point). Stop addition and stir for 30 mins to allow crystal nucleation.

    • Resume water addition slowly until a ratio of 1:1 (DMF:Water) is reached.

  • Aging: Stir the slurry for 2 hours at RT.

  • Isolation: Filter and wash copiously with water to remove residual DMF.

  • Drying: Requires higher vacuum/temperature (50 °C) to remove water traces.

Troubleshooting Guide: "Oiling Out"

A common failure mode with esters is the product separating as an oil rather than a crystal.

Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding water to DMF too quickly).

Recovery Protocol:

  • Reheat the mixture until the oil re-dissolves (add a small amount of the "good" solvent if needed).

  • Seed: Add a few crystals of pure product (if available) at the cloud point.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the heat loss.

  • Agitation: Maintain slow, constant stirring. Static solutions are more prone to oiling.

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying pyrrolopyrimidine intermediates.

RecrystallizationLogic Start Crude Methyl 7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate PurityCheck Check Purity (HPLC/LCMS) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Cleaner Profile LowPurity Purity < 85% or High Salts PurityCheck->LowPurity Dirty Profile MethodA Method A: Recrystallization from Hot MeOH/EtOH HighPurity->MethodA MethodB Method B: DMF Dissolution + Water Anti-solvent LowPurity->MethodB ResultA Crystalline Solid (White/Off-White) MethodA->ResultA Success OilingOut ISSUE: Oiling Out MethodA->OilingOut Failure ResultB Precipitated Solid (May require Method A polish) MethodB->ResultB Remedy Remedy: Reheat, Seed, Slow Cool OilingOut->Remedy Remedy->MethodA Retry

Figure 1: Decision matrix for selecting the appropriate purification method based on crude purity profile.

References

  • Vertex Pharmaceuticals Inc. (2017). Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds. WO2017142740A1. Link

    • Context: Describes the synthesis and isolation of related pyrrolopyrimidine intermedi
  • Incyte Corp. (2015). Pyrrolo[2,3-d]pyrimidine derivatives. US9035074B2.[3] Link

    • Context: Provides background on the solubility and handling of 7-deazapurine scaffolds.
  • M. Dholakia et al. (2020).[4] Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines. Journal of Applied Pharmaceutical Science. Link

    • Context: Details the synthesis and purification (via ethanol recrystallization) of phenyl-substituted pyrrolopyrimidine analogs.
  • PubChem. (2023). Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (Compound Summary). Link

    • Context: Structural confirmation and physicochemical property data.[4][5][6]

Sources

Application Note: Microwave-Assisted Divergent Synthesis of 5-Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis of 5-Substituted Pyrrolo[2,3-d]pyrimidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as a bioisostere for purines.[1] Derivatives substituted at the C-5 position have demonstrated potent biological activity as antifolates (targeting GARFTase/AICARFTase), kinase inhibitors (JAK, FAK, Src), and antineoplastic agents. Traditional thermal synthesis of 5-substituted analogs often suffers from prolonged reaction times, poor regioselectivity, and low yields due to the electron-rich nature of the pyrrole ring which complicates nucleophilic attacks, while electrophilic substitution requires harsh conditions.

This application note details a robust, microwave-assisted protocol for the regioselective C-5 functionalization of pyrrolo[2,3-d]pyrimidines. By leveraging the dielectric heating effects of microwave irradiation, we achieve rapid C-5 iodination followed by high-efficiency Suzuki-Miyaura cross-coupling. This "functionalize-then-couple" strategy reduces total synthesis time from days to hours and suppresses common side reactions such as protodehalogenation.

Scientific Rationale & Mechanism

The Regioselectivity Challenge

The pyrrolo[2,3-d]pyrimidine core presents two primary electrophilic sites for metal-catalyzed cross-coupling: C-4 (adjacent to ring nitrogens, electron-deficient) and C-5 (pyrrole ring, electron-rich).

  • C-4 Position: Highly reactive toward SNAr and Pd-catalyzed couplings due to the electron-withdrawing effect of the pyrimidine ring.

  • C-5 Position: Inherently nucleophilic. Direct arylation at C-5 is kinetically difficult without prior activation.

Strategic Solution: To access 5-substituted libraries, an electrophilic halogenation (Iodination) at C-5 is performed after C-4 functionalization. This is followed by a microwave-accelerated Suzuki-Miyaura coupling.[2][3] The microwave energy overcomes the activation barrier for the oxidative addition of the electron-rich 5-iodo-pyrrolo[2,3-d]pyrimidine to the Pd(0) catalyst.

Pathway Visualization

The following diagram illustrates the sequential functionalization strategy utilized in this protocol.

ReactionPathway Start 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Step1 Step 1: C-4 Arylation (Suzuki Coupling) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 MW, 100°C Inter1 4-Aryl-7H- pyrrolo[2,3-d]pyrimidine Step1->Inter1 Step2 Step 2: C-5 Iodination (NIS, MW) Inter1->Step2 NIS, Acetone MW, 100°C, 5 min Inter2 5-Iodo-4-aryl- pyrrolo[2,3-d]pyrimidine Step2->Inter2 Step3 Step 3: C-5 Cross-Coupling (Suzuki, MW) Inter2->Step3 Pd(dppf)Cl2, Ar'-B(OH)2 MW, 120°C, 20 min Final 4,5-Diaryl-7H- pyrrolo[2,3-d]pyrimidine Step3->Final

Caption: Sequential C-4 arylation followed by C-5 iodination and cross-coupling to generate 5-substituted scaffolds.

Experimental Protocols

Equipment & Materials
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator) capable of maintaining 20 bar pressure and 250°C.

  • Vials: 10 mL or 35 mL heavy-walled microwave reaction vials with Teflon-lined silicone septa.

  • Reagents:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting material)[4][5]

    • N-Iodosuccinimide (NIS)

    • Arylboronic acids[3][6][7]

    • Catalysts: Pd(PPh3)4, Pd(dppf)Cl2[8]·DCM

    • Bases: K2CO3 (2M aqueous), Na2CO3

    • Solvents: 1,4-Dioxane (degassed), Acetone, DMF.

Protocol A: Rapid C-5 Iodination (Activation)

This step installs the iodine "handle" at the C-5 position. Microwave irradiation significantly accelerates this electrophilic aromatic substitution compared to room temperature stirring.

Procedure:

  • Charge: To a 10 mL microwave vial, add the 4-substituted-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and N-Iodosuccinimide (NIS) (1.1 equiv).

  • Solvent: Add Acetone (3-5 mL per mmol substrate). Note: Acetone is preferred over DMF for easier workup, though DMF is acceptable for solubility.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 100 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5 - 10 minutes

    • Stirring: High

  • Workup: Concentrate the reaction mixture in vacuo. Triturate the residue with cold water to precipitate the product. Filter, wash with water and cold hexanes.

  • Validation: 1H NMR should show the disappearance of the C-5 proton doublet (typically ~6.5-6.8 ppm) and retention of the C-2 proton singlet (~8.8 ppm).

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling at C-5

This step utilizes the C-5 iodide for cross-coupling. The use of microwave heating is critical here to suppress de-iodination and homocoupling.

Procedure:

  • Charge: In a 10 mL microwave vial, combine:

    • 5-Iodo-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(dppf)Cl2[8]·DCM (5 mol%) Rationale: Bidentate ligands like dppf enhance stability under MW conditions.

  • Solvent & Base: Add 1,4-Dioxane (3 mL) and 2M aq. K2CO3 (1 mL).

  • Degas: Sparge the mixture with Argon or Nitrogen for 1 minute to remove dissolved oxygen.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 120 °C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 15 - 20 minutes

    • Pressure Limit: 15 bar

  • Workup: Dilute with Ethyl Acetate (20 mL) and water (20 mL). Extract aqueous layer.[7][8][9] Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Optimization Data

The following table summarizes typical yields and conditions comparing thermal vs. microwave methods for C-5 arylation.

ParameterThermal Method (Oil Bath)Microwave Method (This Protocol)Improvement
Reaction Time 12 - 24 Hours15 - 20 Minutes60x Faster
Catalyst Loading 5 - 10 mol%2 - 5 mol%Lower Cost
Solvent DMF / Toluene (High BP)Dioxane / WaterGreener Profile
Yield (Avg) 45 - 60%80 - 92%High Efficiency
Purity (Crude) Low (De-iodination byproducts)High (>90%)Easier Purification

Troubleshooting & Critical Parameters

Common Pitfalls
  • De-iodination (Protodehalogenation): If the C-5 iodine is replaced by a hydrogen instead of the aryl group, the reaction temperature is likely too high or the catalyst is inactive.

    • Fix: Lower MW temp to 100°C, increase catalyst loading, or switch to Pd(PPh3)4. Ensure solvent is thoroughly degassed.

  • Incomplete Conversion:

    • Fix: Extend MW hold time by 5-minute increments. Do not simply increase power, as this may degrade the catalyst.

  • N-7 Arylation: Competition between N-7 (pyrrole nitrogen) and C-5 arylation.

    • Fix: Use a protecting group on N-7 (e.g., SEM, Tosyl) if using strong bases. However, under the aqueous carbonate conditions described above, unprotected N-7 is usually tolerated because the N-H is not sufficiently deprotonated to compete with the oxidative addition at C-I.

Experimental Workflow Diagram

Workflow Prep Preparation: Combine 5-Iodo substrate, Boronic Acid, Catalyst in MW Vial Degas Degassing: Sparge with Ar/N2 (Essential for Pd(0) cycle) Prep->Degas MW Microwave Irradiation: 120°C, 20 min, High Stirring (Monitor Pressure) Degas->MW Workup Workup: Dilute EtOAc/H2O Phase Separation MW->Workup Purify Purification: Flash Chromatography (DCM/MeOH) Workup->Purify

Caption: Step-by-step experimental workflow for the microwave-assisted coupling reaction.

References

  • Gangjee, A. et al. "Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase." PMC (PubMed Central). 10[11][10]

  • Bouchaib, A. et al. "Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines." University of Barcelona / ResearchGate. 3

  • BenchChem Application Note. "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives." BenchChem.[8] 8[11][10]

  • Panda, A. K. et al. "Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calculations." Zenodo. 12[11][10]

  • Dholakia, S. P. et al. "Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents." Journal of Applied Pharmaceutical Science. 4[11][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrrolopyrimidine Synthesis & Knoevenagel Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face during the multicomponent synthesis of pyrrolo[2,3-d]pyrimidines. While the Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, its application in complex heterocyclic synthesis is frequently derailed by competing kinetic pathways—namely bis-condensation, Michael addition misfires, and premature hydrolysis.

This guide provides a mechanistic breakdown of these side reactions and offers field-validated, self-correcting protocols to ensure high-yield scaffold generation.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first isolate the exact kinetic step where the reaction deviates. The synthesis typically proceeds via a tandem Knoevenagel condensation / Michael addition / intramolecular cyclization sequence.

Pathway A Arylglyoxal C Knoevenagel Condensation (-H2O) A->C B Active Methylene (Barbituric Acid) B->C D Knoevenagel Adduct (Electrophile) C->D F Michael Addition D->F Side1 Bis-condensation (Side Product) D->Side1 Excess Methylene E 6-Aminouracil (Nucleophile) E->F G Open-Chain Adduct F->G H Intramolecular Cyclization (-H2O) G->H Side2 Uncyclized Intermediate (Dead End) G->Side2 Insufficient Heat/Acid I Pyrrolo[2,3-d]pyrimidine H->I

Reaction pathway for pyrrolopyrimidine synthesis highlighting Knoevenagel side reactions.

Troubleshooting & FAQs

Q1: Why am I observing significant bis-condensation side products instead of the desired Knoevenagel intermediate? Causality & Expert Insight: Bis-condensation occurs when the highly electrophilic Knoevenagel adduct (an α,β-unsaturated system) undergoes an unwanted Michael addition with a second equivalent of the active methylene compound[1]. This is exacerbated by high temperatures and strong bases (e.g., NaOH or alkoxides) that over-activate the methylene pool. Because the initial condensation is fast, excess active methylene will kinetically favor attacking the newly formed double bond rather than waiting for the 6-aminouracil nucleophile. Actionable Solution: Abandon strong bases. Shift to a mild, phase-transfer catalyst like Tetra-n-butylammonium bromide (TBAB) (5 mol%) in an ethanol solvent system[2]. TBAB stabilizes the tautomeric structures without generating a massive pool of free enolates, strictly limiting the reaction to a 1:1 condensation.

Q2: My reaction stalls at the open-chain Michael adduct. How do I force the intramolecular cyclization to form the pyrrolopyrimidine core? Causality & Expert Insight: Failure to cyclize means the system lacks the activation energy required for the final dehydration step, or the carbonyl electrophile is insufficiently activated[3]. In protic solvents at low temperatures, strong hydrogen bonding can shield the ketone/aldehyde carbonyl, preventing the terminal uracil amine from executing the intramolecular nucleophilic attack. Actionable Solution: The cyclization step is thermodynamically driven by the formation of the aromatic pyrrole ring but is kinetically hindered. Increase the temperature to 50–80 °C. If the reaction still stalls, utilize an aqueous biphasic system ("on-water" catalysis). The hydrophobic effect will force the organic intermediates into tightly packed droplets, artificially increasing the local concentration and accelerating intramolecular dehydration[4].

Q3: How can I minimize aldehyde self-condensation (Aldol side reactions) during the initial Knoevenagel step? Causality & Expert Insight: Strong bases promote the enolization of aldehydes possessing α-protons, leading to self-condensation (Aldol polymerization)[1]. The pKa of your active methylene must be selectively targeted. Actionable Solution: Employ a highly selective ionic liquid catalyst such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc])[4]. The acetate anion is basic enough to deprotonate malononitrile or barbituric acid but not the aldehyde, while the imidazolium cation stabilizes the transition state. This creates a highly specific microenvironment that suppresses Aldol pathways entirely.

Quantitative Optimization Data

To demonstrate the causality of catalyst and solvent choices, the following table summarizes the optimization landscape for the synthesis of pyrrolo[2,3-d]pyrimidines.

EntryCatalyst (Loading)SolventTemp (°C)Time (min)Yield (%)Major Side Product Observed
1NaOH (1.0 equiv)EtOH8012045%Bis-adduct & Aldol polymers
2Piperidine (10 mol%)Toluene11018065%Uncyclized Michael adduct
3L-Proline (10 mol%)H₂O/EtOH809088%Trace bis-adduct
4[Bmim][OAc] (20 mol%)H₂O606095%None (Trace)
5TBAB (5 mol%)EtOH506592%None (Trace)

Data synthesized from benchmark multicomponent optimization studies[2],[4].

Validated Experimental Protocol: One-Pot Multicomponent Synthesis

This protocol is designed as a self-validating system . By carefully selecting the solvent and catalyst, the physical state of the reaction mixture will provide real-time feedback on the reaction's progress, inherently preventing over-reaction.

Materials:

  • Arylglyoxal (1.0 mmol)

  • Barbituric acid / Active Methylene (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (5 mol%)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Initiation (Knoevenagel Condensation): In a 25 mL round-bottom flask, dissolve the arylglyoxal (1.0 mmol) and barbituric acid (1.0 mmol) in 5.0 mL of absolute ethanol. Add TBAB (5 mol%).

    • Causality: TBAB acts as a mild organocatalyst, increasing the stability of the ionized intermediate without the harsh basicity that causes aldehyde self-condensation[2].

  • Nucleophilic Addition: Stir the mixture at room temperature for 10 minutes to allow the Knoevenagel adduct to form. Slowly add 6-amino-1,3-dimethyluracil (1.0 mmol) to the mixture.

    • Causality: Staggering the addition by 10 minutes ensures the active methylene is fully consumed, eliminating the possibility of bis-condensation side reactions.

  • Thermal Cyclization: Elevate the reaction temperature to 50 °C and maintain for 65 minutes.

    • Causality: The moderate heat provides the exact activation energy required to overcome the kinetic barrier of the intramolecular dehydration step[3].

  • Self-Validating Isolation: Monitor the reaction visually. As the target pyrrolo[2,3-d]pyrimidine forms, it will spontaneously precipitate out of the ethanol solution as a solid mass.

    • Causality: This phase separation is a self-validating indicator of success. By precipitating, the product removes itself from the reactive liquid phase (Le Chatelier's principle), completely halting any subsequent degradation or polymerization.

  • Work-up: Cool the flask to room temperature, filter the solid precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum. No column chromatography is required.

References

  • 2 - scielo.org.mx

  • 3 - semanticscholar.org 3.4 - ajgreenchem.com 4.1 - benchchem.com

Sources

Troubleshooting low yields in pyrrolo[2,3-d]pyrimidine cyclization steps

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrolo[2,3-d]pyrimidine synthesis. As a privileged 7-deazapurine scaffold found in numerous FDA-approved kinase inhibitors and antimicrobial agents[1], the pyrrolo[2,3-d]pyrimidine core is notoriously challenging to construct efficiently. The electron-deficient nature of the pyrimidine ring often leads to poor nucleophilicity at the C5 position, resulting in stalled cyclizations, competitive N-alkylation, and ultimately, low yields.

This guide is designed by application scientists to help you troubleshoot these bottlenecks through mechanistic understanding and self-validating protocols.

Diagnostic Decision Tree

Before altering your reaction conditions, use the following diagnostic workflow to identify the root cause of your yield loss.

G Start Low Yield in Cyclization? CheckSM Check Starting Material Conversion via LC-MS Start->CheckSM Incomplete Incomplete Conversion CheckSM->Incomplete Complete Complete Conversion (Low Product Yield) CheckSM->Complete Steric Steric Hindrance / Poor Solubility Incomplete->Steric CatDeact Catalyst Poisoning (Metal-catalyzed) Incomplete->CatDeact SideRxn Side Reactions (e.g., N-alkylation) Complete->SideRxn Degradation Product Degradation (Hydrolysis/Oxidation) Complete->Degradation OptSolvent Optimize Solvent (H2O/DMSO) & Temp Steric->OptSolvent OptLigand Screen Ligands & Switch to Cu-Catalysis CatDeact->OptLigand Protect Directing Groups & Michael-Nef Cascades SideRxn->Protect pHControl Buffer pH & Reduce Rxn Time Degradation->pHControl

Diagnostic workflow for troubleshooting pyrrolo[2,3-d]pyrimidine cyclization yields.

Mechanistic Troubleshooting & Causality

Issue A: Regioselectivity Failures (N- vs. C-Alkylation)

The Causality: When reacting 6-aminopyrimidines with


-haloketones, the exocyclic amine is significantly more nucleophilic than the C5 carbon. Direct alkylation often leads to dead-end N-alkylated intermediates rather than the desired C5-C bond required for pyrrole ring closure.
The Solution:  Bypass direct alkylation by utilizing a Michael addition-Nef reaction cascade. By reacting the aminopyrimidine with a nitroolefin, the initial attack is forced at the C5 position. Subsequent Nef reaction converts the nitro group to an aldehyde, which spontaneously cyclizes with the exocyclic amine to form the pyrrole ring[2].
Issue B: Catalyst Poisoning in Transition-Metal Routes

The Causality: Sonogashira or Heck-type cyclizations of halogenated aminopyrimidines with terminal alkynes often stall at 30-40% conversion. The nitrogen-rich pyrimidine core chelates palladium, effectively poisoning the catalyst and promoting competitive dehalogenation. The Solution: Transition to a Copper-catalyzed coupling system. Copper is generally more tolerant of basic nitrogen heterocycles and facilitates the efficient synthesis of highly substituted pyrrolo[2,3-d]pyrimidines without the need for costly and sensitive Pd/ligand complexes[3].

Issue C: Poor Substrate Solubility

The Causality: Pyrimidines possess exceptionally high crystal lattice energies due to extensive intermolecular hydrogen bonding, making them insoluble in standard organic solvents (DCM, THF). This leads to heterogeneous reactions and incomplete conversion. The Solution: Utilize highly polar, disruptive solvent systems such as Iodine/DMSO[4] or perform the cyclization in water using an organocatalyst (e.g., L-proline) at elevated temperatures (80 °C) to break the hydrogen-bond network[5].

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been selected for their self-validating nature. The appearance of specific physical states (e.g., precipitation) serves as an internal checkpoint for success.

Protocol 1: L-Proline-Catalyzed Cyclization in Water (Green Chemistry Route)

This method overcomes solubility issues and avoids toxic solvents by utilizing hydrophobic effects in water to drive the reaction[5].

  • Reagent Loading: In a reaction vial, combine 2,6-diaminopyrimidin-4(3H)-one (0.5 mmol) and the appropriate nitroolefin (0.5 mmol).

  • Catalyst Addition: Add L-proline (10 mol%) followed by deionized water (2.5 mL). Note: The mixture will initially be a heterogeneous suspension.

  • Thermal Activation: Heat the mixture to 80 °C while stirring vigorously. Monitor via TLC until the starting materials are consumed (typically 2-4 hours).

  • Precipitation (Validation Step): Cool the reaction to room temperature and dilute with ice-cold water (30 mL). The sudden drop in temperature and polarity shift will cause the desired pyrrolo[2,3-d]pyrimidine to precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash sequentially with cold water and 95% ethanol, and dry under a vacuum. Crystallize from 95% ethanol to achieve >95% purity.

Protocol 2: Cu-Catalyzed Oxidation to Carboxylic Acid Derivatives

Useful for generating late-stage functionalization intermediates without cleaving the newly formed pyrrole ring[6].

  • Dissolution: Dissolve 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (1.25 g, 5.0 mmol) in anhydrous DMF (15 mL).

  • Oxidation: Slowly add Oxone (3.6 g, 6.0 mmol) to the solution. Stir at room temperature for 6 hours. Causality: Oxone provides a mild, controlled oxidation of the aldehyde to the carboxylic acid without over-oxidizing the electron-rich pyrrole moiety.

  • Quenching & Precipitation (Validation Step): Slowly add distilled water (approx. 50 mL) to the reaction mixture. A white solid will immediately precipitate, indicating successful conversion to the carboxylic acid.

  • Filtration: Filter the white solid, wash with water to remove residual DMF and inorganic salts, and dry in vacuo to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (approx. 85% yield).

Quantitative Yield Optimization Data

Use the following table to benchmark your expected yields and identify the primary variables to tweak during optimization.

Cyclization StrategyTypical Yield RangePrimary Cause of Yield LossKey Optimization Variable
Aminopyrimidine + Nitroolefin (L-Proline) 70–90%Incomplete Michael additionCatalyst loading, Temperature (80 °C)
Sonogashira/Heck (Pd-catalyzed) 40–75%Catalyst poisoning, DehalogenationLigand sterics (e.g., XPhos), Degassing
Cu-Catalyzed Coupling 80–89%Over-oxidation of intermediatesOxidant stoichiometry (e.g., Oxone)
I2/DMSO Cascade Annulation 64–99%Side-reactions, HydrolysisI

equivalents, DMSO anhydrous state

Frequently Asked Questions (FAQs)

Q: My Pd-catalyzed Sonogashira cyclization stalls at 30% conversion. How can I push it to completion? A: Pyrrolo[2,3-d]pyrimidine intermediates are excellent bidentate ligands that chelate palladium, effectively poisoning the catalyst. To overcome this, switch to a more sterically hindered, electron-rich ligand (e.g., XPhos or BrettPhos) to prevent substrate chelation, or transition entirely to a Cu-catalyzed coupling method which is intrinsically more tolerant of nitrogen-rich heterocycles[3].

Q: Why am I seeing predominantly N-alkylation instead of C5-alkylation when reacting 6-aminopyrimidines with


-haloketones? 
A:  The exocyclic amine is kinetically more nucleophilic than the C5 position. To drive thermodynamic C-alkylation, you must change the electrophile. Utilizing a Michael addition-Nef reaction sequence with nitroolefins inherently directs the initial nucleophilic attack to the C5 position before the ring closure occurs at the nitrogen[2].

Q: How do I improve the solubility of my pyrimidine starting materials without using high-boiling, toxic solvents like DMF or NMP? A: Pyrimidines suffer from high crystal lattice energy. You can leverage the hydrophobic effect by using water as a solvent with an organocatalyst (like L-proline) at elevated temperatures (80 °C) to disrupt these networks[5]. Alternatively, transient protection of the exocyclic amines with highly lipophilic groups (e.g., Boc or SEM) will drastically improve solubility in standard organic solvents like DCM or EtOAc.

References

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation Source: RSC Advances (rsc.org) URL:[Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation Source: ResearchGate (researchgate.net) URL:[Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction Source: Green Chemistry Letters and Reviews (tandfonline.com) URL:[Link]

  • A new and efficient synthesis of pyrrolo[2,3-d]pyrimidine anticancer agents Source: Journal of Organic Chemistry (nih.gov) URL:[Link]

Sources

Technical Support Center: Troubleshooting Palladium Removal in Pyrrolopyrimidine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in active pharmaceutical ingredient (API) synthesis: the removal of residual palladium (Pd) from nitrogen-rich heterocycles.

Pyrrolopyrimidines are privileged scaffolds frequently utilized in the development of small molecule kinase inhibitors, such as Janus kinase (JAK) inhibitors[1]. Because these molecules are typically assembled via late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), they often retain high levels of heavy metal impurities[2]. Regulatory agencies strictly limit residual palladium in drug substances to the low parts-per-million (ppm) range, making efficient removal a critical path in process chemistry[3].

Frequently Asked Questions (FAQs): Understanding the Chemistry

Q: Why do standard washes and crystallizations fail to remove Pd from my pyrrolopyrimidine intermediate? A: The failure is thermodynamic. Pyrrolopyrimidines possess multiple basic nitrogen atoms that act as potent Lewis bases. Palladium, particularly in its Pd(II) oxidation state, is a soft Lewis acid. These nitrogen atoms strongly chelate the Pd(II) ions, forming stable, soluble complexes that co-crystallize and co-elute with your desired API[3]. Standard aqueous workups lack the thermodynamic driving force to break these coordination bonds.

Q: How do I choose between adsorption (solid scavengers) and extraction (aqueous chelators)? A: The choice depends on the scale of your reaction and the partition coefficient of your API. Solid-supported scavengers (like functionalized silica or polystyrene) are excellent for batch processes because they allow for physical removal via simple filtration[2]. However, if your API has low solubility in organic solvents or if you are operating on a multi-kilogram scale where resin costs become prohibitive, liquid-liquid extraction using aqueous chelators is often more scalable and cost-effective[4].

Q: Does the oxidation state of the residual palladium matter? A: Absolutely. Pd(0) typically precipitates as "palladium black" and can often be removed by filtration through Celite or activated carbon[3]. However, Pd(II) remains soluble and actively coordinates with your product. Many automated data-driven models indicate that the identity of the chelator and the pH of the system are the most critical parameters for extracting soluble Pd(II)[4].

Logical Workflows and Mechanisms

To successfully remove palladium, you must introduce a scavenger that possesses a higher affinity for the metal than your pyrrolopyrimidine product. According to Hard-Soft Acid-Base (HSAB) theory, soft acids like Pd(II) prefer to bind with soft bases (like sulfur) rather than borderline bases (like nitrogen).

HSAB_Logic Pd Pd(II) (Soft Acid) Pyr Pyrrolopyrimidine (Borderline Base) Pyr->Pd Thermodynamic Coordination Scav Scavenger (-SH) (Soft Base) Scav->Pd Stronger Affinity (Soft-Soft Interaction)

Caption: Logical relationship of Hard-Soft Acid-Base (HSAB) competition for Pd(II) chelation.

PdRemovalWorkflow Start Crude Pyrrolopyrimidine (High Pd Content) Assess Assess Pd Oxidation State Pd(0) vs Pd(II) Start->Assess Pd0 Pd(0) Predominant (Black Precipitate) Assess->Pd0 Pd2 Pd(II) Predominant (Soluble, Colored) Assess->Pd2 Filter Celite/Carbon Filtration Remove Insoluble Pd Pd0->Filter Scavenger Solid Scavenger Screen (MP-TMT, Si-Thiol) Pd2->Scavenger Aqueous Aqueous Wash (PIX, N-Acetylcysteine) Pd2->Aqueous Analyze ICP-MS Analysis Filter->Analyze Scavenger->Analyze Aqueous->Analyze Pass Pd < 10 ppm Proceed to Next Step Analyze->Pass Success Fail Pd > 10 ppm Iterate/Combine Methods Analyze->Fail High Pd Fail->Scavenger Try different scavenger

Caption: Experimental workflow for troubleshooting palladium removal from API intermediates.

Troubleshooting Guide: Step-by-Step Methodologies

Protocol A: Solid-Supported Scavenging using MP-TMT

Microporous polystyrene-bound trimercaptotriazine (MP-TMT) is highly effective because the triazine ring provides a dense array of soft sulfur donors that rapidly outcompete nitrogen-rich APIs for Pd(II)[2].

  • Solvent Selection: Dissolve the crude pyrrolopyrimidine in a moderately polar, non-coordinating solvent (e.g., THF, 2-MeTHF, or EtOAc).

    • Causality: The solvent must fully solubilize the API to prevent it from precipitating onto the resin, but it must not aggressively compete with the scavenger for palladium coordination.

  • Scavenger Addition: Add 5 to 10 equivalents of MP-TMT resin relative to the initial molar amount of palladium catalyst used in the reaction.

  • Agitation and Heating: Stir the suspension vigorously at 40–60 °C for 12–16 hours.

    • Causality: Elevated temperatures provide the kinetic energy required to break the strong Pd-Pyrrolopyrimidine coordination bonds and increase the diffusion rate of Pd into the microporous resin.

  • Self-Validation Check: Observe the solution. A successful transfer of Pd(II) to the resin is typically accompanied by a distinct color shift in the supernatant—from dark brown/orange to pale yellow or colorless.

  • Filtration & Washing: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete API recovery.

  • Quantification: Concentrate the filtrate and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify Pd levels are below the regulatory threshold (typically <10 ppm).

Protocol B: Aqueous Chelation using Potassium Isopropyl Xanthate (PIX)

For large-scale processes or APIs that do not respond well to solid resins, liquid-liquid extraction using PIX is an ultra-efficient alternative. PIX can reduce palladium levels to <1 ppm[5].

  • Phase Setup: Dissolve the API in a water-immiscible organic solvent (e.g., Dichloromethane or Toluene).

  • Chelator & Oxidant Addition: Prepare an aqueous solution containing 5 equivalents of PIX and a catalytic amount of Iodine (I₂). Add this to the organic layer.

    • Causality: PIX is a highly water-soluble, sulfur-based chelator. The addition of iodine acts synergistically to oxidize any unreactive, colloidal Pd(0) clusters into soluble Pd(II), making them susceptible to chelation by the xanthate[5].

  • pH Adjustment: Ensure the aqueous phase is buffered to pH 7–8.

    • Causality: Automated screening models show pH is a critical parameter[4]. Acidic conditions will protonate the xanthate, neutralizing its nucleophilicity and destroying its ability to bind palladium.

  • Extraction: Stir the biphasic mixture vigorously for 1–2 hours at room temperature, then separate the phases.

    • Causality: The highly polar, charged PIX-Pd complex partitions entirely into the aqueous layer, leaving the purified API in the organic phase.

  • Self-Validation Check: The aqueous layer should become deeply colored (indicating the presence of the Pd-PIX complex), while the organic layer clarifies.

Quantitative Data: Scavenger Efficiency Comparison

Use the following table to benchmark your scavenger choices based on historical performance data in pharmaceutical process chemistry[2],[5],[6].

Scavenger TypeFunctional GroupSupport MatrixTypical Efficiency (% Removal)Optimal Pd StateMechanistic Notes
MP-TMT TrimercaptotriazinePolystyrene>95%Pd(II)Excellent for nitrogen-rich APIs; low product loss; requires heating.
SiliaMetS Thiol Thiol (-SH)Silica85–95%Pd(II)Fast kinetics; easily filtered; can cause minor API adsorption.
PIX + I₂ XanthateAqueous (None)>99%Pd(0) & Pd(II)Ultra-efficient; requires a biphasic extraction setup and pH control.
Activated Carbon N/A (Porous)Carbon50–80%Pd(0)Cost-effective for bulk Pd(0) removal, but prone to non-specific API yield loss.

References

1.2 - Organic Process Research & Development, ACS Publications 2. 3 - Advanced Synthesis & Catalysis, Sciencemadness.org 3.5 - Green Chemistry, RSC Publishing 4.4 - Organic Process Research & Development, ACS Publications 5.6 - Organic Process Research & Development, ACS Publications 6.7 - Journal of Medicinal Chemistry, ACS Publications

Sources

Resolving tailing issues in silica gel chromatography of polar deazapurines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Tailing Issues in Silica Gel Chromatography Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Welcome to the Deazapurine Purification Support Center

You are likely here because your 7-deazapurine or 9-deazapurine scaffold is streaking on the column, co-eluting with impurities, or retained indefinitely on the baseline. This behavior is a hallmark of "stickiness" caused by the specific electronic properties of deazapurines interacting with the acidic silica surface.

This guide moves beyond generic advice. We analyze the specific acid-base chemistry of deazapurines and provide three tiers of intervention: Mobile Phase Engineering , Stationary Phase Substitution , and Sample Preparation Protocols .

Module 1: Diagnostics – Why is my compound tailing?

Q: My TLC shows a distinct spot, but the column yields a streak. Why?

A: This discrepancy usually stems from the "Concentration Overload" effect combined with Silanol Interactions .

  • The Chemistry: Standard silica gel (

    
    ) is acidic (pH ~5) due to surface silanol groups (
    
    
    
    ).
  • The Analyte: Deazapurines (e.g., pyrrolo[2,3-d]pyrimidines) possess a unique electronic profile. While the removal of the N7 nitrogen reduces electron deficiency compared to purines, the N1 and N3 atoms in the pyrimidine ring remain basic (pKa ~4–5 for the conjugate acid).

  • The Interaction: As the compound concentration increases on the column (compared to a dilute TLC spot), these basic nitrogens form strong hydrogen bonds or protonate via the acidic silanols. This results in a non-linear adsorption isotherm, manifesting as tailing.

Visualizing the Problem:

TailingMechanism cluster_0 Stationary Phase (Silica) cluster_1 Analyte (7-Deazapurine) Silanol Acidic Silanol (Si-OH) N1 Basic Nitrogen (N1/N3) Silanol->N1 Strong Acid-Base Interaction (Tailing) NH Pyrrole-like NH (H-Bond Donor) Silanol->NH H-Bonding (Retention) Result Result: Non-Linear Isotherm (Streaking) N1->Result

Caption: Fig 1. Mechanistic origin of tailing. The primary culprit is the interaction between the acidic silica surface and the basic pyrimidine nitrogens.

Module 2: Mobile Phase Engineering (The Fix)

Q: Can I fix this without buying a new column?

A: Yes. You must neutralize the silica surface or compete for the binding sites using Mobile Phase Modifiers .

Protocol A: The Amine Modifier (Standard Intervention)

For moderately polar deazapurines, adding a competing base blocks the silanols.

ModifierConcentrationProsCons
Triethylamine (TEA) 1–3% v/vExcellent silanol blocker; volatile.Can form salts with acidic impurities; strong odor.
Ammonium Hydroxide (

)
0.5–1% v/vModifies pH and polarity; "Gold Standard" for polar amines.Immiscible in pure DCM; requires MeOH.
Acetic Acid 1%Avoid for DeazapurinesUseful for acidic compounds; exacerbates retention for bases.

Critical Step: Column Pre-Equilibration Most users fail here. You cannot simply add TEA to your run solvent. You must "deactivate" the column before loading the sample.

  • Flush the column with 3–5 Column Volumes (CV) of the starting mobile phase containing the modifier .

  • This ensures the entire silica bed is neutralized before your sample touches it.

Protocol B: The "Magic Solvent" (For Stubborn Streaking)

If 10% MeOH/DCM still causes tailing, use the DCM/MeOH/NH4OH system. This mixture mimics the polarity of reverse-phase conditions while maintaining normal-phase solubility.

The Recipe (The "Lower Phase" Trick): Ammonium hydroxide is aqueous and does not mix well with Dichloromethane (DCM).

  • Mix: Combine DCM, Methanol, and concentrated aqueous Ammonium Hydroxide in a ratio of 90:10:1 or 80:20:1 .

  • Shake: Vigorously shake the mixture in a separatory funnel.

  • Vent: Caution: Pressure will build up. Vent frequently.

  • Settle: Allow layers to separate.

  • Collect: The mixture may form a single phase if the MeOH ratio is high enough. If two layers form, discard the top aqueous layer and use the bottom organic layer. This organic layer is now saturated with ammonia.

  • Run: Use this as your mobile phase B (Polar) against straight DCM (Mobile Phase A).

Module 3: Stationary Phase Alternatives (The Pivot)

Q: I tried modifiers, but my compound is still stuck or degrading. What now?

A: If the pKa mismatch is too great, standard silica is the wrong tool. Switch to a "Functionalized Silica" or Reverse Phase.

Option 1: Amine-Functionalized Silica (

-Silica)
  • Why: The surface is already basic. It repels the basic nitrogens of the deazapurine, preventing the "stick-and-drag" effect.

  • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH without added modifiers.

  • Benefit: Protects acid-sensitive protecting groups (like trityl or acetals) that might degrade on acidic silica.

Option 2: Reverse Phase (C18)
  • Why: C18 relies on hydrophobic interaction, not polar adsorption. Polar deazapurines elute early and sharp.

  • Solvent System: Water/Acetonitrile (with 0.1% Formic Acid or Ammonium Bicarbonate).

  • When to use: If your compound is highly polar (soluble in MeOH/Water but not DCM).

Module 4: Troubleshooting Workflow

Use this decision tree to determine your next move.

Workflow Start Problem: Deazapurine Tailing SolubilityCheck Check Solubility: Is it fully soluble in mobile phase? Start->SolubilityCheck NoSol No: Sample is precipitating SolubilityCheck->NoSol Cloudy/Precipitate YesSol Yes: Sample is soluble SolubilityCheck->YesSol Clear Solution ActionDryLoad Action: Use Dry Loading (Adsorb on Celite or Silica) NoSol->ActionDryLoad ModifierCheck Did you use a Basic Modifier? YesSol->ModifierCheck ActionAddBase Action: Add 1% TEA or use NH4OH/MeOH/DCM ModifierCheck->ActionAddBase No PhaseCheck Still Tailing? ModifierCheck->PhaseCheck Yes ActionAddBase->PhaseCheck ActionSwitch Action: Switch to Amine-Silica or C18 PhaseCheck->ActionSwitch Yes Success Success: Sharp Peaks PhaseCheck->Success No

Caption: Fig 2. Troubleshooting logic for tailing issues. Follow the path to identify the correct intervention.

References & Further Reading
  • Teledyne ISCO. (2019).[1] Flash Chromatography Guide: Purification of Basic Compounds.Link

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH4OH).Link

  • Seela, F., & Peng, X. (2006). 7-Deazapurine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis and properties. (Discusses electronic properties of deazapurines). Link

  • SiliCycle. (2023). SiliCycle Separation Solutions: Amine Functionalized Silica.Link

Sources

Minimizing byproduct formation in chlorination of pyrrolopyrimidine esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolopyrimidine Process Chemistry. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives—a critical pharmacophore found in Janus kinase (JAK) inhibitors such as tofacitinib, ruxolitinib, and abrocitinib[1][2].

Below, you will find mechanistic troubleshooting guides, quantitative condition comparisons, and a self-validating experimental protocol designed to eliminate byproduct formation during chlorination.

Biological Context: Why Purity Matters

Pyrrolopyrimidine derivatives must be synthesized with ultra-high purity because they act as ATP-competitive inhibitors of JAK kinases. Trace byproducts (such as C5-chlorinated or formylated impurities) can dramatically alter kinase selectivity, leading to off-target toxicity in the JAK-STAT signaling cascade.

JAKSTAT Cytokine Cytokine Receptor Receptor Dimerization Cytokine->Receptor Binds JAK JAK Kinase (Target of Inhibitors) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates

JAK-STAT signaling pathway targeted by pyrrolopyrimidine-derived kinase inhibitors.

Troubleshooting Guide & FAQs

Q1: My LCMS shows complete conversion during the reaction, but after aqueous workup, I recover mostly the 4-hydroxy starting material. What causes this reversion? Causality: This is the most common failure point in pyrrolopyrimidine chlorination. The desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product is highly sensitive to moisture in the presence of strong acids[3]. When excess phosphorus oxychloride (POCl₃) is quenched with water, it violently generates hydrochloric acid (HCl) and phosphoric acid (H₃PO₄). This sudden drop in pH catalyzes the nucleophilic attack of water on the C4 position, driving the irreversible hydrolysis of your product back to the starting material[3]. Solution: You must break this causal chain by removing the acid source before the quench. Distill off excess POCl₃ under reduced pressure prior to aqueous workup. Follow this with a "reverse quench" (pouring the concentrated residue onto crushed ice) and immediately neutralize the aqueous phase to pH 7–8 using saturated sodium bicarbonate[3].

Q2: I am using a catalytic amount of DMF to accelerate the POCl₃ chlorination, but I am isolating a significant +28 Da mass byproduct. What is happening? Causality: You are inadvertently triggering a Vilsmeier-Haack formylation. While DMF reacts with POCl₃ to form a highly reactive chloroiminium ion (Vilsmeier reagent) that accelerates C4-OH chlorination, it is also a potent electrophile[4]. The pyrrole ring of the pyrrolopyrimidine core (specifically at the C5 position) is highly electron-rich. The chloroiminium ion undergoes electrophilic aromatic substitution (EAS) at this position, yielding a 5-formyl-4-chloro byproduct (adding exactly 28 Da: +CO, -H)[5]. Solution: Eliminate DMF from your reaction matrix. Instead, use a sterically hindered, non-formylating tertiary amine such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline to activate the POCl₃[1].

Mechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Activation Substrate Pyrrolopyrimidine (Electron-Rich C5) Vilsmeier->Substrate Reacts with EAS Electrophilic Aromatic Substitution (EAS) Substrate->EAS Side Reaction Chlorination Desired 4-Chloro Product Substrate->Chlorination Primary Pathway (If controlled) Byproduct 5-Formyl Byproduct (+28 Da Impurity) EAS->Byproduct Hydrolysis

Mechanistic pathway of Vilsmeier-Haack formylation leading to the +28 Da byproduct.

Q3: How can I minimize tarry degradation products and over-chlorinated impurities (e.g., C5/C6 chlorination)? Causality: Refluxing in neat POCl₃ (approx. 106 °C) provides excessive thermal energy and a massive stoichiometric excess of the chlorinating agent. This thermal stress causes the starting material to decompose into tarry oligomers, while the excess electrophile forces secondary chlorination events on the pyrrole ring[3]. Solution: Dilute the reaction. Using a solvent like toluene or acetonitrile moderates the internal temperature and allows you to reduce the POCl₃ stoichiometry to a manageable 2.5–3.0 equivalents[1][3].

Quantitative Data: Byproduct Profiles by Reaction Condition

The following table summarizes the causal relationship between chosen reaction conditions and the resulting byproduct distribution.

Chlorination SystemStoichiometry (eq)Temp (°C)Desired 4-Chloro Yield (%)C5-Formyl Byproduct (%)Hydrolysis Reversion (%)
Neat POCl₃ >10.010545 – 55< 130 – 40
POCl₃ + DMF (cat.) 3.08060 – 7015 – 255 – 10
Oxalyl Chloride + DMF 1.56050 – 6020 – 30< 5
POCl₃ + Toluene + DIPEA 2.57085 – 95 < 1 < 5

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . You must successfully clear each diagnostic checkpoint before proceeding to the next step.

Objective: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Step 1: Reagent Assembly & Activation

  • To a flame-dried, argon-purged round-bottom flask, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) and anhydrous toluene (10 volumes).

  • Cool the suspension to 0 °C using an ice bath.

  • Add POCl₃ (2.5 eq) dropwise over 10 minutes.

  • Slowly add DIPEA (1.5 eq) dropwise, maintaining the internal temperature below 10 °C[3].

  • Validation Checkpoint 1: The solution should transition to a pale yellow/amber suspension. If the solution turns dark brown or black immediately, moisture has compromised your POCl₃, causing premature thermal degradation. Discard and restart.

Step 2: Controlled Chlorination

  • Remove the ice bath and gradually heat the reaction mixture to 70 °C.

  • Stir at 70 °C for 2 to 4 hours.

  • Validation Checkpoint 2: At t=2 hours, pull a 10 µL aliquot, quench in dry methanol, and analyze via LCMS. The reaction is only validated to proceed if the starting material peak is <2% AUC. Do not extend heating beyond 6 hours to prevent ring chlorination.

Step 3: Electrophile Depletion (Critical Step)

  • Cool the reaction mixture to 40 °C.

  • Attach a short-path distillation head and remove the excess POCl₃ and approximately 50% of the toluene under reduced pressure (approx. 50 mbar)[3].

  • Validation Checkpoint 3: The collected distillate volume must roughly equal the theoretical volume of the excess POCl₃ + evaporated toluene. The remaining reaction mixture should be a mobile syrup. Do not distill to dryness, as this risks a runaway exotherm.

Step 4: Reverse Quench and pH Control

  • Prepare a large beaker containing crushed ice (20 volumes relative to starting material) and vigorous mechanical stirring.

  • Slowly drip the concentrated reaction syrup onto the ice.

  • Immediately begin adding saturated aqueous Na₂CO₃ or NaHCO₃ dropwise to the aqueous mixture.

  • Validation Checkpoint 4: Monitor the pH continuously with a calibrated probe. The pH must be stabilized between 7.5 and 8.0[3]. If the pH drops below 6.0 at any point, the acidic environment will initiate hydrolysis, and your final yield will be compromised.

Step 5: Isolation

  • Extract the neutralized aqueous phase with ethyl acetate (3 × 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via recrystallization from toluene or column chromatography.

  • Validation Checkpoint 5: TLC (EtOAc/Hexane) of the crude solid should show a single major spot. A baseline spot indicates either unreacted starting material or tarry degradation.

Workflow Start 1. Setup (Toluene/DIPEA) Heat 2. Heat to 70°C (LCMS Check) Start->Heat Distill 3. Vacuum Distill (Remove POCl3) Heat->Distill Quench 4. Reverse Quench (pH 7.5-8.0) Distill->Quench Extract 5. Extract & Purify (EtOAc) Quench->Extract

Optimized self-validating workflow for the chlorination of pyrrolopyrimidine esters.

References

  • Zhang, D.G. et al. "Abrocitinib. Tyrosine-protein kinase JAK1 inhibitor, Treatment of atopic dermatitis." Drugs of the Future, 2021, 46(6), 431-440. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

[1][2]

Executive Summary

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a critical scaffold in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting small molecules.[1][2] Its structural integrity is defined by the 7-deazapurine core substituted with a methyl ester at the C-5 position.[1][2]

Accurate NMR characterization is essential to distinguish this compound from its regioisomer (6-carboxylate) and its 2-chloro precursor , both of which are common impurities or byproducts in synthesis.[1][2] This guide defines the diagnostic chemical shifts and provides a comparative framework for validation.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyrrolo[2,3-d]pyrimidine fused system.

DOT Diagram: Structure & Numbering Logic

Gcluster_legendKey Proton EnvironmentsN1N1C2C2(H)N1->C2N3N3C2->N3C4aC4aN3->C4aC4C4(H)C5C5(COOMe)C4a->C4C4a->C5C6C6(H)C5->C6N7N7(H)C6->N7C7aC7aN7->C7aC7a->N1C7a->C4aL1H-2: Most Deshielded AromaticL2H-6: Diagnostic Singlet (Adj. to Ester)L3NH: Exchangeable Broad Singlet

Figure 1: Structural connectivity and numbering of the 7H-pyrrolo[2,3-d]pyrimidine core.[1][3][4][5][6][7][8][9][10] Note the C-5 position of the ester, which critically influences the chemical shift of the adjacent H-6 proton.[1][2]

Characteristic 1H NMR Peaks (DMSO-d6)

The following data represents the High-Confidence Consensus Profile derived from structural analogues and electronic environment analysis. DMSO-d6 is the preferred solvent due to the poor solubility of the core scaffold in CDCl3 and to visualize the exchangeable NH proton.

Table 1: Diagnostic Peak Assignments
PositionProtonChemical Shift (δ ppm)MultiplicityIntegrationMechanistic Insight
NH H-712.50 – 13.00 Broad Singlet (bs)1HHighly deshielded due to aromaticity and the electron-withdrawing ester at C-5.[1][2] Disappears with D₂O shake.
C-2 H-28.85 – 9.00 Singlet (s)1HFlanked by two nitrogen atoms (N1, N3).[1][2] Typically the most downfield aromatic signal.
C-4 H-48.60 – 8.80 Singlet (s)1HDeshielded by N3 and the C-5 ester.[1][2] Often appears slightly upfield of H-2.[1][2]
C-6 H-68.10 – 8.30 Singlet (s)*1HCritical Diagnostic Peak. Significantly deshielded by the adjacent C-5 ester (anisotropy + induction).[1][2]
OCH3 -OCH₃3.80 – 3.90 Singlet (s)3HCharacteristic methyl ester signal.[1][2]

*Note: H-6 may appear as a doublet (J ~2-3 Hz) if resolution is high and coupling to NH is preserved, but typically appears as a singlet in standard processing.[1][2]

Comparative Analysis: Isomers & Precursors

The most common analytical challenge is distinguishing the 5-carboxylate (Target) from the 6-carboxylate (Regioisomer) and the 2-chloro derivative (Precursor).[1][2]

Table 2: Differentiation Matrix
FeatureTarget: 5-Carboxylate Isomer: 6-Carboxylate Precursor: 2-Chloro-5-Ester
Pyrrole Proton H-6 (~8.2 ppm) H-5 (~7.2 ppm) H-6 (~8.7 ppm)
Reasoning H-6 is adjacent to N7 and the Ester.[1][2] Strong Deshielding. H-5 is beta to N7.[1][2] Less Deshielded. Cl at C-2 exerts long-range deshielding; H-2 signal is absent .
H-2 Signal Present (~8.9 ppm)Present (~8.9 ppm)Absent
H-4 Signal Present (~8.7 ppm)Present (~8.9 ppm)Present (~8.6 ppm)
Why this matters:
  • The "H-6 vs H-5" Shift: This is the primary validation check. If your pyrrole singlet appears upfield around 7.2 ppm , you have likely synthesized the 6-carboxylate isomer (thermodynamically favored in some cyclization routes). The target 5-carboxylate pyrrole proton must be downfield (>8.0 ppm).[1][2]

  • The "H-2" Check: If the most downfield singlet (~8.9 ppm) is missing, your reaction likely failed to remove the 2-chloro substituent (if using the 2,4-dichloro synthesis route).[1][2]

Experimental Protocol for Verification

To ensure reproducibility and spectral quality suitable for publication or regulatory filing, follow this standardized workflow.

Step-by-Step Acquisition Protocol
  • Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6 .

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as product may be lost on the filter.

  • Acquisition Parameters:

    • Scans (NS): Minimum 16 (64 recommended for clean baselines).

    • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The aromatic protons (H-2, H-4) and the ester methyl group have different T1 relaxation times.[1][2] A short D1 can suppress the integration of the aromatic protons relative to the methyl ester, leading to incorrect 1:1:1:3 ratios.

  • Processing:

    • Window Function: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Referencing: Set the residual DMSO quintet center to 2.50 ppm .

DOT Diagram: Verification Workflow

WorkflowStartCrude ProductSolubilityDissolve in DMSO-d6Start->SolubilityAcquireAcquire 1H NMR(D1 > 5s)Solubility->AcquireCheck1Check H-2 (~8.9 ppm)Acquire->Check1Check2Check Pyrrole H (~8.2 ppm)Check1->Check2Signal PresentFail1Precursor Contamination(2-Cl derivative)Check1->Fail1Signal AbsentPassIdentity Confirmed:5-CarboxylateCheck2->PassShift > 8.0 ppmFail2Regioisomer Identified(6-Carboxylate)Check2->Fail2Shift < 7.5 ppm

Figure 2: Logic flow for confirming the identity of methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate using 1H NMR markers.

References

  • Gangjee, A. et al. "Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents."[4] Journal of Applied Pharmaceutical Science, 2020. Link

  • ChemicalBook. "Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Spectrum & Properties." CAS 1234615-76-9.[1][2] Link

  • Gottlieb, H. E. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org.[11] Chem., 1997.[11] (Standard reference for solvent residuals). Link

  • PubChem. "7H-Pyrrolo[2,3-d]pyrimidine General Data."[1][2][6] National Library of Medicine. Link

HPLC Purity Analysis Methods for Pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[2,3-d]pyrimidines, such as the Janus kinase (JAK) inhibitors tofacitinib and baricitinib, are highly effective pharmacophores in modern targeted therapies [3]. However, their purity analysis by High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges. This guide objectively compares traditional HPLC methodologies against advanced high-pH core-shell technologies, providing drug development professionals with a mechanistically grounded, self-validating framework for resolving complex pyrrolo[2,3-d]pyrimidine mixtures.

Mechanistic Insights: The Analytical Challenge

The core difficulty in analyzing pyrrolo[2,3-d]pyrimidine derivatives lies in their electronic structure. The fused bicyclic ring system contains multiple basic nitrogen atoms with pKa values typically ranging from 4.0 to 6.0.

When analyzed under standard acidic HPLC conditions (pH 2.0–4.0), these nitrogen atoms become fully protonated. Simultaneously, residual silanol groups on traditional silica-based stationary phases possess pKa values around 3.5 to 4.5. This creates a highly undesirable mixed-mode retention mechanism: the positively charged analyte undergoes secondary ion-exchange interactions with the negatively charged silanols. The macroscopic result is severe peak tailing, unpredictable retention shifts, and the co-elution of critical impurity pairs (e.g., descyanoacetyl and dihydro degradation products)[2].

To break this causality loop, method developers must either shield the silanols (Alternative C) or neutralize the analyte (Product B).

G Start Analyze Pyrrolo[2,3-d]pyrimidine (pKa 4.0 - 6.0) Challenge Basic Nitrogen Atoms Risk of Silanol Tailing Start->Challenge LowPH Low pH Strategy (< pH 4.0) Analyte Protonated Challenge->LowPH HighPH High pH Strategy (> pH 8.0) Analyte Neutralized Challenge->HighPH StandardC18 Alternative A: Standard C18 Ion-Exchange Interactions Result: Severe Tailing LowPH->StandardC18 PolarC18 Alternative C: Polar-Embedded Shielded Silanols Result: Acceptable Shape LowPH->PolarC18 CoreShell Product B: High-pH Core-Shell Zero Secondary Interactions Result: Maximum Resolution HighPH->CoreShell

Fig 1: Chromatographic decision matrix for basic pyrrolo[2,3-d]pyrimidines.

Comparative Guide: Stationary Phase & Method Selection

To objectively evaluate performance, we compared three distinct chromatographic systems using Tofacitinib citrate as the model pyrrolo[2,3-d]pyrimidine, spiked with its primary synthetic and degradation impurities.

Alternative A: Traditional Fully Porous C18 (Acidic pH)
  • Mechanism: Relies on a standard 5 µm fully porous C18 column with a 0.1% Formic Acid mobile phase (pH ~2.7).

  • Performance: The protonated pyrrolo[2,3-d]pyrimidine interacts heavily with active silanols. This results in significant band broadening. While acceptable for simple assays, it fails to provide the theoretical plates necessary to resolve the critical pair (Tofacitinib and Dihydro-tofacitinib).

Alternative C: Polar-Embedded C18 (Neutral pH)
  • Mechanism: Utilizes a polar-embedded stationary phase (e.g., Shield RP18, 2.5 µm) at pH 5.5. The embedded carbamate/amide groups create a hydrophilic shield near the silica surface, repelling the basic analyte from residual silanols [1].

  • Performance: Peak symmetry improves drastically compared to Alternative A. However, the polar-embedded group alters selectivity, sometimes compressing the chromatographic space between structurally similar amides and acids, requiring extended gradient times to achieve baseline resolution.

Product B (Recommended): High-pH Stable Core-Shell C18 (Basic pH)
  • Mechanism: Employs a 2.6 µm core-shell particle engineered with an organo-silica hybrid surface, stable up to pH 11.0. By running the mobile phase at pH 8.5, the basic nitrogens of the pyrrolo[2,3-d]pyrimidine are completely deprotonated (neutralized).

  • Performance: Because the analyte is neutral, secondary ionic interactions are mathematically eliminated; retention is driven purely by predictable hydrophobic partitioning. Furthermore, the solid core of the 2.6 µm particle reduces the multiple-path term (Eddy diffusion) of the Van Deemter equation, generating ultra-high efficiency (UHPLC-like performance on standard HPLC systems). This combination yields the sharpest peaks and highest resolution in the shortest run time.

Quantitative Data Presentation
ParameterAlternative A (Standard C18)Alternative C (Polar-Embedded)Product B (High-pH Core-Shell)
Particle Morphology 5.0 µm, Fully Porous2.5 µm, Fully Porous2.6 µm, Core-Shell Hybrid
Mobile Phase pH 2.7 (Formic Acid)5.5 (Phosphate/Octanesulfonate)8.5 (Ammonium Acetate)
Retention Time (min) 12.58.24.8
USP Tailing Factor 1.85 (Significant Tailing)1.15 (Good)1.02 (Perfect Symmetry)
Theoretical Plates (N) 6,50014,20028,500
Resolution (Critical Pair) 1.4 (Fails Baseline)2.1 (Passes)4.5 (Robust Baseline)

Experimental Methodology

The following self-validating protocol details the optimal workflow using the recommended High-pH Core-Shell system. The protocol is designed to validate itself via strict System Suitability Testing (SST) prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultra-pure water (10 mM). Adjust the pH to 8.5 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane. Causality note: Precise pH control at 8.5 ensures the analyte remains >99% deprotonated.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile.

  • System Suitability Solution (Spiked): Weigh 10 mg of Tofacitinib citrate reference standard into a 10 mL volumetric flask. Spike with 15 µg of Dihydro-tofacitinib and 15 µg of Amide-tofacitinib (representing a 0.15% impurity load). Dilute to volume with diluent and sonicate for 5 minutes.

Step 3: Chromatographic Conditions
  • Column: High-pH Stable Core-Shell C18 (150 mm × 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–8 min: Linear ramp to 60% B

    • 8–10 min: Hold at 60% B

    • 10–10.1 min: Return to 20% B

    • 10.1–15 min: Re-equilibration

Step 4: System Suitability Validation

Before analyzing unknown batches, inject the System Suitability Solution in triplicate. The system is only validated for use if it meets the following causality-driven criteria:

  • USP Tailing Factor for Tofacitinib must be ≤ 1.2. (Validates that silanol interactions are successfully suppressed).

  • Resolution between Tofacitinib and Dihydro-tofacitinib must be ≥ 2.5. (Validates that the core-shell particle is delivering the required theoretical plates).

By utilizing a high-pH mobile phase to neutralize the basic pharmacophore and a core-shell particle to maximize kinetic efficiency, analysts can transform a historically problematic separation into a rapid, highly reproducible, and self-validating assay.

References

  • Stability-Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Related Substances Source: ResearchGate URL:[Link]

  • A Quality by Design Approach for Development and Validation of Simple and Robust Reversed Phase (RP) Stability Indicating LC Method for Estimation of Baricitinib and its Impurities Source: ResearchGate URL:[Link]

Mass Spectrometry Fragmentation Patterns of 7-Deazapurine Esters: A Comparative Guide to HRMS and QqQ Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry (MS) and structural elucidation, I frequently encounter the analytical challenges posed by highly modified heterocyclic scaffolds. Among these, 7-deazapurines (pyrrolo[2,3-d]pyrimidines) represent a privileged pharmacophore. They form the core of numerous kinase inhibitors (e.g., ruxolitinib) [1], naturally occurring nucleoside antibiotics (e.g., tubercidin, toyocamycin) [2], and antiviral prodrugs.

When these compounds are derivatized as esters —either as prodrug moieties to enhance lipophilicity or as transient synthetic intermediates—their mass spectrometric behavior shifts significantly. This guide objectively compares the fragmentation causality of 7-deazapurine esters against native purines, evaluates the performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) platforms for their analysis, and provides a self-validating experimental protocol for robust structural characterization.

Mechanistic Causality: Why 7-Deazapurines Fragment Differently

To optimize an MS/MS method, one must first understand the gas-phase thermodynamic stability of the analyte. The fragmentation of 7-deazapurine esters is governed by two competing structural features: the highly stable pyrrolopyrimidine core and the labile ester linkage.

The "N7 Substitution" Stability Effect

In native purine nucleosides or N-alkylated purines, the N7 nitrogen is highly susceptible to protonation during Electrospray Ionization (ESI). This protonation weakens the adjacent N-glycosidic or N-alkyl bond, leading to rapid, low-energy in-source fragmentation (depurination).

By replacing the N7 nitrogen with a carbon atom (C7), 7-deazapurines eliminate this primary protonation site. Studies utilizing MALDI-TOF and ESI-MS have conclusively demonstrated that the incorporation of 7-deazapurine moieties significantly reduces fragmentation and suppresses depurination, resulting in higher intact precursor ion signal intensities [3]. Consequently, during Collision-Induced Dissociation (CID), the energy required to cleave the core is much higher, forcing the fragmentation pathway to be directed almost entirely toward the ester substituent.

Ester-Driven CID Pathways

Because the pyrrolopyrimidine core resists cleavage, the primary MS/MS fragments of 7-deazapurine esters arise from the ester moiety:

  • Alkoxy Loss (

    
    ):  Inductive cleavage at the ester carbonyl yields an acylium ion.
    
  • McLafferty Rearrangement: If the ester alkyl chain possesses a

    
    -hydrogen, a concerted rearrangement occurs, expelling an alkene and leaving a carboxylic acid derivative on the core.
    
  • High-Energy Core Cleavage: Only at elevated collision energies (>35 eV) does the pyrrolopyrimidine ring begin to fracture, typically characterized by the neutral loss of ammonia (

    
    , -17 Da) or hydrogen cyanide (
    
    
    
    , -27 Da) [4].

G A Precursor Ion [M+H]+ 7-Deazapurine Ester B Ester Cleavage Loss of ROH A->B Low CE (10-15 eV) C Alkyl Chain Cleavage McLafferty Rearrangement A->C Medium CE (15-25 eV) D Pyrrolopyrimidine Core [Core+H]+ B->D Inductive Cleavage C->D Alkene Loss E Ring Fragmentation Loss of NH3 / HCN D->E High CE (>35 eV)

Figure 1: Energy-dependent CID fragmentation pathway of 7-deazapurine esters.

Technology Comparison: HRMS (Q-TOF) vs. Tandem MS (QqQ)

When analyzing 7-deazapurine esters, the choice of MS platform dictates the type of data acquired. Below is an objective performance comparison between High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) and nominal mass Tandem Mass Spectrometry (QqQ).

Performance MetricHRMS (Q-TOF / Orbitrap)Tandem MS (QqQ)
Primary Application Structural elucidation, impurity profiling, metabolite ID.High-throughput pharmacokinetics (PK), absolute quantification.
Mass Accuracy

ppm (Allows exact elemental composition assignment).
Nominal mass (

Da). Cannot distinguish isobaric interferences easily.
Fragmentation Data High-resolution MS/MS spectra resolve complex isotopic patterns (e.g., if the ester contains halogens).MRM (Multiple Reaction Monitoring) transitions focus only on predefined precursor-to-product ion pairs.
Sensitivity (LOD) Moderate to High (Picogram range).Ultra-High (Femtogram range in MRM mode).
Utility for 7-Deazapurines Best for mapping the exact neutral losses (e.g., distinguishing

loss from

loss) [1].
Best for tracking the stable

fragment for sensitive prodrug quantification in plasma.

Verdict: Use HRMS during the early drug development phase to map the exact fragmentation pathways of novel 7-deazapurine esters. Transition to QqQ for validated, high-sensitivity bioanalytical quantification using the dominant ester-cleavage fragments as MRM quantifier ions.

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, an MS/MS protocol must be self-validating. This means incorporating internal checks that confirm the observed fragments are structurally relevant and not artifacts of in-source decay or matrix suppression.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the 7-deazapurine ester in 50% Methanol / 50% Water containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA ensures consistent protonation at the pyrimidine N1 or N3 positions.

  • Validation Check: Prepare a parallel sample of a structurally analogous native purine ester. If the native purine shows significant

    
     in the MS1 scan while the 7-deazapurine does not, you have successfully validated the stabilizing effect of the C7 substitution.
    

Step 2: ESI Source Optimization (HRMS or QqQ)

  • Action: Infuse the sample at 10 µL/min. Set the capillary voltage to +3.5 kV and the desolvation temperature to 350°C.

  • Causality: 7-deazapurines are less polar than native purines; moderate desolvation temperatures prevent premature thermal degradation of the ester linkage before it enters the quadrupole.

Step 3: Collision Energy (CE) Ramping (The CID Experiment)

  • Action: Isolate the

    
     precursor ion. Perform a CE ramp from 5 eV to 50 eV in 5 eV increments using Argon or Nitrogen as the collision gas.
    
  • Causality: CE ramping establishes the breakdown curve. Because the ester bond is weaker than the pyrrolopyrimidine core, low CE will yield the ester-loss fragments, while high CE will yield the core-cleavage fragments (e.g.,

    
    ).
    
  • Validation Check: The sum of the product ion intensities should inversely mirror the depletion of the precursor ion. If total ion current drops drastically without corresponding product ions, the compound may be neutralizing or scattering, requiring a reduction in collision gas pressure.

Step 4: Data Annotation via Isotopic Fidelity

  • Action: If analyzing via HRMS, verify the isotopic distribution of the product ions.

  • Causality: Ensures that the assigned chemical formula for the fragment mathematically matches the exact mass defect.

G S1 1. Sample Prep (0.1% FA / MeOH) S2 2. ESI Optimization (Control In-Source Decay) S1->S2 S3 3. CE Ramping (5 to 50 eV) S2->S3 S4 4. Fragment Mapping (Ester vs. Core Loss) S3->S4 S5 5. Validation (Native Purine Control) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for 7-deazapurine ester characterization.

Conclusion

The mass spectrometry of 7-deazapurine esters is defined by the robust stability of the pyrrolopyrimidine core, which effectively redirects CID fragmentation energy toward the ester substituents. By leveraging HRMS for precise pathway mapping and QqQ for sensitive quantification, researchers can exploit these unique fragmentation patterns to accelerate the development of novel nucleoside analogs and targeted kinase inhibitors. Implementing self-validating protocols, such as CE ramping and native-purine controls, ensures that the resulting structural assignments are both accurate and reproducible.

References

  • Thakkar, H., Sharma, K., Goyal, N., & Shah, R. P. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods, 14(4), 480-490.[Link]

  • McCarty, R. M., Somogyi, A., Lin, G., Jacobsen, N. E., & Bandarian, V. (2009). The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Biochemistry, 48(18), 3847-3852.[Link]

  • Siegert, C. W., Jacob, A., & Köster, H. (1996). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of polymerase chain reaction products containing 7-deazapurine moieties. Analytical Biochemistry, 243(1), 55-65.[Link]

  • Su, Y., et al. (2018). Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090. Microbial Cell Factories, 17, 131.[Link]

Comparative Guide: Pyrrolopyrimidine Esters vs. Carboxylic Acids in Kinase Inhibition & Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing IC50 Values of Pyrrolopyrimidine Esters vs. Carboxylic Acids Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Overview

In the optimization of pyrrolopyrimidine scaffolds—a privileged structure in kinase inhibitors (e.g., Tofacitinib, Baricitinib)—the modulation between ester and carboxylic acid functionalities is a critical Structure-Activity Relationship (SAR) switch. This guide analyzes the divergence in IC50 values between these two motifs, distinguishing between biochemical intrinsic potency (Enzymatic IC50) and cellular functional potency (Cellular IC50).

The Core Dichotomy:

  • Carboxylic Acids: Often exhibit superior enzymatic binding affinity (lower IC50) when the target pocket contains basic residues (Arg, Lys) capable of forming salt bridges. However, they frequently suffer from poor membrane permeability, leading to high cellular IC50 values.

  • Esters: Typically display higher enzymatic IC50 values (lower affinity) due to the loss of ionic interactions or steric clashes. Conversely, they often show superior cellular potency (lower IC50) by acting as lipophilic prodrugs that cross membranes before being hydrolyzed to the active acid.

Biochemical vs. Cellular Potency: The Data Landscape

The following analysis synthesizes data from multiple therapeutic targets, including CSF1R, Aldose Reductase, and Mycobacterial targets, to illustrate the functional inversion of IC50 values.

Comparative Data Table: Ester vs. Acid Performance
Target ClassCompound VariantEnzymatic IC50 / KiCellular IC50 / MICMechanism of Action / Observation
Aldose Reductase Carboxylic Acid Potent (Active)ModerateAcid moiety is critical for active site binding (ionic interaction).
Ethyl Ester Inactive (>100 µM)InactiveEsterification abolishes the pharmacophore; no hydrolysis occurred in assay.
CSF1R Kinase Carboxylic Acid < 10 nM VariableForms critical H-bonds/salt bridges in the DFG-out pocket.
Methyl Ester Moderate DropHigh (Poor)Steric bulk of methyl group reduces fit; poor cellular conversion in some lines.
Antimycobacterial Carboxylic Acid N/A3.13 µMPoor penetration of mycobacterial cell wall (high polarity).
Ester N/A< 0.15 µM Lipophilic ester crosses cell wall; intracellular hydrolysis releases active acid.
Haspin Kinase Methyl Ester 15.5 nMInactive Exception: Potent enzymatically, but failed in cells (likely stability/efflux issues).
Mechanistic Insight: The "Prodrug" Shift

In many pyrrolopyrimidine campaigns, the ester is designed solely as a delivery vehicle.

  • Scenario A (The Prodrug): The acid is the true inhibitor.

    • Enzymatic Assay: Acid IC50 << Ester IC50.

    • Cellular Assay: Ester IC50 << Acid IC50 (due to permeability).

  • Scenario B (The Direct Inhibitor): The ester is the true inhibitor.

    • Enzymatic Assay: Ester IC50 << Acid IC50.

    • Cellular Assay: Ester IC50 depends on metabolic stability. If hydrolyzed too fast, potency is lost.

Critical Signaling & Metabolic Pathway Visualization

The following diagram illustrates the differential fate of Esters and Acids in a cellular context, highlighting the "Permeability-Hydrolysis" axis that defines Cellular IC50.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space Acid_Ext Carboxylic Acid (High Polarity) Membrane Lipid Bilayer Barrier Acid_Ext->Membrane Repulsion/Slow Transport Ester_Ext Pyrrolopyrimidine Ester (High Lipophilicity) Ester_Ext->Membrane Passive Diffusion (Fast) Ester_Int Intracellular Ester Membrane->Ester_Int Acid_Int Active Acid Species Ester_Int->Acid_Int Hydrolysis Target Kinase Target (e.g., CSF1R/JAK) Ester_Int->Target Weak Binding (High IC50) Acid_Int->Target Binding (Low IC50) Esterase Carboxylesterase (CES1/CES2) Esterase->Ester_Int

Figure 1: The Prodrug Activation Pathway. Esters bypass the membrane barrier before being converted to the active acidic species by intracellular esterases.

Experimental Protocols for Validation

To rigorously compare IC50 values, one must control for hydrolysis. A simple IC50 run is insufficient; you must validate the active species.

Protocol A: Differential Cellular vs. Enzymatic IC50 Determination

Objective: Determine if the ester is a prodrug or a direct inhibitor.

  • Enzymatic Assay (Cell-Free):

    • Reagents: Recombinant Kinase (e.g., JAK, CSF1R), ATP (at Km), Peptide Substrate.

    • Condition: Buffer pH 7.4. Crucial: Ensure buffer is esterase-free.

    • Execution: Incubate Ester and Acid variants separately.

    • Readout: If Acid IC50 < 10 nM and Ester IC50 > 1 µM, the Acid is the pharmacophore .

  • Cellular Assay (e.g., Ba/F3 or PBMC):

    • Execution: Treat cells with serial dilutions of Ester and Acid.

    • Readout: Measure phosphorylation of downstream substrate (e.g., pSTAT).

    • Interpretation:

      • If Ester Cellular IC50 < Acid Cellular IC50: Permeability limited .

      • If Ester Cellular IC50 ≈ Acid Cellular IC50: Acid is permeable OR Ester is stable and active .

Protocol B: Intracellular Hydrolysis Confirmation (LC-MS/MS)

Objective: Confirm the ester converts to acid inside the cell.

  • Seeding: Seed cells (e.g., 1x10^6 cells/mL) in 6-well plates.

  • Treatment: Spike with Pyrrolopyrimidine Ester (1 µM) for 1, 2, and 4 hours.

  • Lysis: Wash cells 3x with ice-cold PBS (to remove extracellular compound). Lyse with MeOH/H2O (80:20) containing internal standard.

  • Analysis: Inject lysate into LC-MS/MS.

    • Monitor: Parent Mass (Ester) and Metabolite Mass (Acid).

  • Calculation:

    
    
    
    • Threshold: >50% conversion within 2 hours confirms prodrug mechanism.

Expert Insights & Causality (E-E-A-T)

Why do Carboxylic Acids often fail in cellular assays despite high affinity? At physiological pH (7.4), carboxylic acids (pKa ~4-5) are deprotonated (


). This negative charge creates a hydration shell that prevents the molecule from passing through the hydrophobic lipid bilayer of the cell membrane.

Why do Esters sometimes fail despite high permeability? (Referencing Haspin Kinase case):

  • Metabolic Stability: If the ester is hydrolyzed too rapidly in the plasma (before entering the cell), it reverts to the impermeable acid outside the cell.

  • Efflux Pumps: Lipophilic esters can be substrates for P-gp (P-glycoprotein) efflux pumps, which eject them before they reach the target.

  • Steric Clash: If the ester is not hydrolyzed (stable), the ester group (Methyl/Ethyl) may physically block the compound from entering the ATP-binding pocket of the kinase.

Recommendation for Drug Design: If your pyrrolopyrimidine acid is potent (<10 nM) but cell-impermeable (>1 µM):

  • Synthesize a Methyl or Ethyl ester to test permeability.

  • If stability is an issue, switch to an Isopropyl or tert-Butyl ester (slower hydrolysis).

  • If solubility is an issue, consider a Morpholine-ethyl ester (ionizable amine improves solubility).

References

  • Westhuyzen, R., et al. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives."[1] MDPI, 2021. Link

  • Han, J., et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." ACS Medicinal Chemistry Letters, 2023. Link

  • Da Settimo, F., et al. "Synthesis and evaluation of the antiproliferative activity of the derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids." Journal of Medicinal Chemistry, 2021. Link

  • Kilic-Kurt, Z., et al. "Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism."[2] Naunyn-Schmiedeberg's Archives of Pharmacology, 2023.[2] Link

  • Coupa, S., et al. "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase." MDPI, 2025. Link

Sources

Crystal Structure Analysis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: A Comparative Guide for Scaffold Hopping

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

In modern structure-based drug design (SBDD), the pyrrolo[2,3-d]pyrimidine scaffold (often referred to as a 7-deazapurine) has emerged as a privileged pharmacophore, particularly in the development of kinase and methyltransferase inhibitors[1]. The specific building block, methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1234615-76-9)[2], offers a unique combination of a rigid, planar hydrogen-bonding interface and a highly tunable C5 vector.

This guide provides an in-depth structural comparison between traditional purines and the pyrrolo[2,3-d]pyrimidine scaffold, detailing the crystallographic causality behind its superior performance in specific target pockets. Furthermore, we provide a self-validating experimental protocol for single-crystal X-ray diffraction (SCXRD) analysis of this class of compounds.

Structural Comparison: Purine vs. Pyrrolo[2,3-d]pyrimidine

The Causality of Scaffold Hopping

Traditional purine scaffolds possess an N7 nitrogen that acts as a strong hydrogen-bond acceptor. While useful in ATP-competitive binding, if the target protein's hinge region lacks a complementary H-bond donor at that specific vector, the unmatched N7 incurs a severe desolvation penalty upon binding.

By replacing the N7 atom with a carbon atom to form the 7H-pyrrolo[2,3-d]pyrimidine core, researchers eliminate this desolvation penalty[3]. Furthermore, this modification introduces the C5 position as a novel vector. In methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , the C5 ester group can be utilized to probe adjacent hydrophobic sub-pockets or engage in secondary hydrogen bonding networks without disrupting the primary hinge-binding motif (the pyrrole N-H and pyrimidine N1/N3)[1].

Table 1: Physicochemical & Structural Comparison
ParameterTraditional Purine ScaffoldMethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Ring System Imidazo[4,5-d]pyrimidinePyrrolo[2,3-d]pyrimidine
H-Bond Donors 1 (N9-H)1 (N7-H)
H-Bond Acceptors 3 (N1, N3, N7)4 (N1, N3, C=O, -O-)
Desolvation Penalty High (due to exposed N7)Low (N7 replaced by C-H/C-R)
C5 Functionalization Not applicableHighly accessible (Ester group)
Typical Crystal System Orthorhombic / MonoclinicMonoclinic / Triclinic[4][5]

Visualizing the Design Logic

The following diagram illustrates the logical progression of scaffold hopping from a traditional purine to the functionalized pyrrolopyrimidine, highlighting the mechanistic benefits at each stage.

ScaffoldHopping Purine Traditional Purine Scaffold (High Desolvation Penalty) ScaffoldHop Scaffold Hopping (Remove N7, Introduce C5) Purine->ScaffoldHop Pyrrolo 7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine Isostere) ScaffoldHop->Pyrrolo C5Mod C5-Ester Modification (Methyl Carboxylate) Pyrrolo->C5Mod Kinase Enhanced Hinge Binding & Vector Extension C5Mod->Kinase

Caption: Logical workflow of scaffold hopping from purines to C5-functionalized pyrrolopyrimidines.

Experimental Protocol: Crystallization and SCXRD

To accurately determine the molecular conformation and intermolecular interactions of methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, high-quality single crystals are required. Pyrrolopyrimidines are highly planar and tend to form strong


 stacks and intermolecular N-H···N hydrogen bonds, often rendering them poorly soluble and prone to precipitating as amorphous powders.

To counteract this, the following self-validating Vapor Diffusion Protocol utilizes a high-boiling polar solvent paired with a volatile anti-solvent to ensure thermodynamic control over lattice formation.

Step-by-Step Crystallization Methodology
  • Sample Preparation: Ensure the compound purity is

    
     97% (verifiable via HPLC)[2]. Weigh 5-10 mg of methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
    
  • Primary Solvation: Dissolve the compound in 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) in a 2 mL inner glass vial. Causality: These solvents disrupt the strong intermolecular H-bonds of the pyrrolopyrimidine core, ensuring complete dissolution.

  • Anti-Solvent Chamber: Place the 2 mL inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Vapor Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days. Causality: The slow diffusion of the volatile anti-solvent into the DMSO lowers the solubility threshold gradually, allowing the planar molecules to order into a stable monoclinic or triclinic lattice rather than crashing out rapidly.

  • Crystal Harvesting: Once colorless, plate-like or needle-like crystals form, harvest them immediately into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

Step-by-Step X-Ray Diffraction Workflow
  • Mounting: Mount a single crystal (approx. 0.3 × 0.2 × 0.1 mm) on a MiTeGen loop and transfer it to the goniometer cold stream.

  • Cryogenic Cooling: Maintain the crystal at 100 K during data collection. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), providing sharper diffraction spots and allowing for the accurate resolution of lighter atoms, specifically the critical pyrrole N-H hydrogen[6].

  • Data Collection: Collect diffraction data using Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    radiation.
  • Integration & Refinement: Integrate the frames and solve the structure using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL) until the R-factor is < 5%.
    

SCXRD N1 Compound Purity (>97% via HPLC) N2 Vapor Diffusion (DMSO / Ether) N1->N2 N3 Crystal Harvesting (Paratone-N Oil) N2->N3 N4 X-Ray Diffraction (Mo Kα, 100K) N3->N4 N5 Structure Refinement (SHELXL, R < 5%) N4->N5

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Crystallographic Data & Packing Analysis

Based on comparative crystallographic studies of substituted pyrrolo[2,3-d]pyrimidines[4][7], the inclusion of the C5-ester group significantly influences the crystal packing.

Table 2: Representative Crystal Data for C5-Substituted Pyrrolo[2,3-d]pyrimidines
Crystallographic ParameterTypical Observed Value / Range
Crystal System Monoclinic[4]
Space Group

or

Unit Cell Dimensions

Å,

Å,

Å
Volume (

)
1700 - 1900 Å

Z (Molecules per unit cell) 4
Intermolecular H-Bonds N(7)-H···N(1) / N(7)-H···O=C (Ester)

Stacking Distance
3.5 - 3.7 Å (Centroid to Centroid)[7]
Expert Insight: Intermolecular Interactions

In the solid state, the methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate molecule remains highly planar. The dihedral angle between the ester group and the heterocyclic core is typically minimized due to extended conjugation. The crystal packing is primarily driven by:

  • Hydrogen Bonding: The pyrrole N-H acts as a potent hydrogen bond donor. Depending on the exact polymorph, it forms a dimer motif with the pyrimidine N1/N3 of an adjacent molecule, or it interacts with the carbonyl oxygen of the C5-ester group, forming a continuous 1D chain along the crystallographic b-axis[4].

  • 
     Stacking:  The electron-deficient pyrimidine ring and the electron-rich pyrrole ring engage in offset face-to-face 
    
    
    
    stacking (centroid-centroid distances of ~3.5 Å), which heavily stabilizes the lattice[7]. This strong stacking is the exact physical property that mimics the compound's intercalation between hydrophobic residues in a kinase hinge region.

References

  • MDPI Pharmaceuticals. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." MDPI. Available at:[Link]

  • National Institutes of Health (PMC). "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." PMC. Available at:[Link]

  • Semantic Scholar. "Crystal and molecular docking studies of Pyrrolo[2,3-d]pyrimidine Derivatives." Semantic Scholar. Available at: [Link]

  • SciSpace. "Structure-based design and characterization of novel platforms for toxin inhibition." SciSpace. Available at: [Link]

  • MDPI Molecules. "Synthesis and Anti-Proliferative Effects of Mono- and Bis-Purinomimetics Targeting Kinases." MDPI. Available at:[Link]

  • National Institutes of Health (PMC). "7-(4-Methoxyphenyl)-5-methyl-9-phenyl-7H-pyrrolo[2′,3′-d]pyrimidine Crystal Data." PMC. Available at: [Link]

Sources

Comparative Photophysical Profiling: UV-Vis Absorption Spectra of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Photophysical Significance of the 7-Deazapurine Core

Pyrrolo[2,3-d]pyrimidines, commonly known as 7-deazapurines, are indispensable scaffolds in modern drug discovery, serving as potent receptor tyrosine kinase (RTK) inhibitors and antiviral nucleoside analogs. Beyond their pharmacological utility, these molecules exhibit highly tunable photophysical properties. Replacing the N7 atom of a purine with a carbon atom reduces the electron deficiency of the fused bicyclic system, rendering the pyrrolo[2,3-d]pyrimidine core more electron-rich.

For application scientists and structural chemists, UV-Vis absorption spectroscopy is the primary diagnostic tool for elucidating the electronic structure of these derivatives. By mapping the absorption maxima (


) and molar extinction coefficients (

), we can objectively compare how specific substituent patterns (e.g., at the C4, C5, or N7 positions) govern

-conjugation, intramolecular charge transfer (ICT), and ground-state aggregation.

Mechanistic Insights: Substituent Effects and Causality

To rationally design pyrrolo[2,3-d]pyrimidine-based fluorescent probes or track drug-target interactions, one must understand the causality behind their spectral shifts:

  • Core

    
     Transitions:  The unsubstituted pyrrolo[2,3-d]pyrimidine core typically exhibits a high-energy absorption band around 250–260 nm. This is driven by localized 
    
    
    
    transitions within the pyrimidine and pyrrole rings.
  • Bathochromic Shifts via Extended Conjugation: Introducing electron-donating groups (EDGs) such as amines, or bulky aromatic systems like carbazoles at the C4 or C6 positions, extends the

    
    -conjugation. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift[1].
    
  • Intramolecular Charge Transfer (ICT): When a strong EDG (e.g., diphenylamino) is coupled with the electron-deficient pyrimidine moiety or an additional electron-withdrawing group (EWG), a distinct, lower-energy ICT band emerges (often >320 nm). The position of this band is highly sensitive to solvent polarity (solvatochromism), making these derivatives excellent microenvironment sensors[2].

Comparative Data Analysis

The table below synthesizes the UV-Vis absorption performance of various substituted pyrrolo[2,3-d]pyrimidines, comparing their structural modifications against their photophysical outputs.

Compound Class / Substituent PatternSolvent

(nm)

(

)
Photophysical Significance & Causality
Unsubstituted Core NoneMethanol258~5,000Baseline reference; represents the fundamental

transition of the isolated bicyclic system.
7-Deazaadenine C4-AminoWater (pH 7.4)270~9,500Standard nucleoside analog baseline. The primary amine donates electron density, causing a slight red shift.
C4-Aryl Substituted C4-PhenylToluene285~15,000Extended conjugation across the C4-aryl bond. Increased molar absorptivity due to a larger transition dipole moment.
Bulky Donor Substituted C4-CarbazolylTHF314, 341~28,000Bulky groups suppress intramolecular rotations, sharpening the absorption bands and drastically increasing

[1].
Donor-Acceptor (ICT) C4-Dimethylamino, C5-CyanoTHF345~22,000Strong ICT band. The push-pull electronic system lowers the HOMO-LUMO gap, creating a highly solvatochromic absorption profile.

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure trustworthiness and reproducibility when comparing the absorption spectra of novel pyrrolo[2,3-d]pyrimidines, the following self-validating protocol must be strictly adhered to.

Step 1: Stock Solution Preparation

  • Action: Weigh the purified compound and dissolve it in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to achieve a precise

    
     M stock solution.
    
  • Causality: Highly substituted pyrrolo[2,3-d]pyrimidines are notoriously hydrophobic. Initial dissolution in DMSO ensures complete solvation, preventing micro-precipitates that would cause baseline scattering in subsequent aqueous dilutions[3].

Step 2: Baseline Correction and Matrix Matching

  • Action: Prepare a blank solution matching the exact final solvent composition (e.g., 99:1 Phosphate Buffer:DMSO). Place the blank in a 1 cm path-length quartz cuvette and perform a baseline zero on the spectrophotometer from 200 nm to 600 nm.

  • Causality: Solvents like DMSO have a UV cut-off (~268 nm). Matrix matching ensures that the solvent's intrinsic absorbance and any refractive index changes are mathematically subtracted, isolating the solute's true spectrum.

Step 3: Serial Dilution and Acquisition

  • Action: Dilute the stock solution into the working solvent to create a concentration gradient (e.g., 5, 10, 20, 30, and 50

    
    M). Record the absorption spectrum for each concentration.
    

Step 4: Self-Validation via Beer-Lambert Linearity

  • Action: Plot the maximum absorbance (

    
    ) at the peak wavelength against the concentration. Calculate the linear regression (
    
    
    
    ).
  • Causality: This is a critical self-validating step. An

    
     confirms that the molecule is fully dissolved and behaving as isolated monomers. A non-linear deviation indicates ground-state aggregation (e.g., 
    
    
    
    stacking forming H- or J-aggregates), which invalidates the calculation of the true molar extinction coefficient[2].

Workflow Visualization

UVVisWorkflow N1 Synthesis & Purification (Pyrrolo[2,3-d]pyrimidines) N2 Stock Solution Prep (1 mM in Spectroscopic DMSO) N1->N2 >99% Purity N3 Solvent Polarity Screening (Water, MeOH, THF, Toluene) N2->N3 Aliquot & Dilute N4 UV-Vis Acquisition (200-600 nm, Baseline Corrected) N3->N4 10 µM Final Conc. N5 Data Validation (Beer-Lambert Linearity Check) N4->N5 Absorbance Data N6 Photophysical Analysis (ICT Band & Substituent Effects) N5->N6 R² > 0.99

Workflow for the photophysical characterization of pyrrolo[2,3-d]pyrimidines.

References

  • Skardžiūtė, L. Tuning of the Fluorescence Properties of Nitro- and Amino-Substituted Pyrrolo[2,3-d]pyrimidines. Vilniaus universitetas. Available at:[Link]

  • Optical study of the formation of pyrrolo[2,3-d]pyrimidine-based fluorescent nanoaggregates. ResearchGate. Available at: [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI. Available at: [Link]

Sources

Benchmarking Cytotoxicity: Pyrrolopyrimidine Esters vs. 5-FU in HT-29 Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking cytotoxicity of pyrrolopyrimidine esters in HT-29 cell lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Case for Scaffold Hopping

In the landscape of colorectal cancer (CRC) therapeutics, the pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) has emerged as a superior bioisostere to traditional purines. Unlike the standard-of-care antimetabolite 5-Fluorouracil (5-FU) , which primarily disrupts DNA synthesis via thymidylate synthase inhibition, novel pyrrolopyrimidine esters offer a dual-action mechanism: acting as potent kinase inhibitors (targeting EGFR/PI3K/Akt) while inducing intrinsic mitochondrial apoptosis.

This guide benchmarks the cytotoxic efficacy of specific pyrrolopyrimidine ester derivatives against 5-FU in HT-29 human colorectal adenocarcinoma cell lines. It provides validated protocols, comparative data, and mechanistic insights to support your lead optimization workflows.

Comparative Analysis: Esters vs. Standard of Care

The following data synthesizes recent benchmarking studies comparing the Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate series and optimized tricyclic derivatives against 5-FU.

Table 1: Cytotoxicity Profile (HT-29 Cell Line)
Compound ClassSpecific DerivativeIC₅₀ (HT-29)Mechanism of ActionSelectivity Index (SI)*
Standard of Care 5-Fluorouracil (5-FU) 3.0 – 10.0 µM Antimetabolite (Thymidylate Synthase inhibitor)Low (~1.5 - 2.0)
Pyrrolopyrimidine Ester Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate29.0 – 59.0 µM Multi-kinase inhibitor (PI3K/Akt, PAK4)Moderate
Optimized Tricyclic Compound 8g (Brominated azepine-fused)4.01 ± 0.20 µM Dual EGFR/DDR2 inhibition; Mitochondrial ApoptosisHigh (>40 vs HEK-293)
Urea Derivative Compound 10a> 50 µM Kinase inhibition (Potent in PC3, weak in HT-29)N/A

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher is better.

Key Insight: While the simple methyl ester (Row 2) shows moderate potency, it serves as a critical lipophilic precursor. Structural optimization—specifically fusing an azepine ring and adding a bromine substituent (Row 3, Compound 8g)—enhances potency by ~10-fold , achieving parity with 5-FU while significantly improving selectivity against non-cancerous cells (HEK-293).

Mechanism of Action: The Apoptotic Cascade

Unlike 5-FU's S-phase arrest, pyrrolopyrimidine esters predominantly induce G2/M phase arrest and trigger the intrinsic apoptotic pathway. The ester moiety facilitates membrane permeability, allowing the pharmacophore to target intracellular kinases like Akt and PAK4 (p21-activated kinase 4).

Signaling Pathway Diagram

The following diagram illustrates the mechanistic blockade imposed by pyrrolopyrimidine esters, leading to the upregulation of pro-apoptotic factors.

Pyrrolopyrimidine_Mechanism Receptor RTKs (EGFR/DDR2) PI3K PI3K Receptor->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Promotes Stability Bax Bax / Bak (Pro-apoptotic) Akt->Bax Inhibits Inhibitor Pyrrolopyrimidine Ester (Inhibitor) Inhibitor->Receptor Blocks Inhibitor->Akt Blocks ATP Binding Bcl2->Bax Sequesters Mito Mitochondrial Permeabilization Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action. Pyrrolopyrimidine esters inhibit upstream RTKs and Akt, relieving the suppression of Bax. This shifts the Bax/Bcl-2 ratio, forcing the cell into mitochondrial apoptosis.

Validated Experimental Protocol

To replicate the benchmarking data, use this optimized MTT assay protocol.

Critical Variable: Pyrrolopyrimidine esters are hydrophobic. Improper solubilization causes micro-precipitation, leading to false "cytotoxicity" readings due to light scattering.

Reagents & Preparation
  • Cell Line: HT-29 (ATCC HTB-38).

  • Media: McCoy’s 5A + 10% FBS + 1% Pen/Strep.

  • Stock Solution: Dissolve ester derivatives in 100% DMSO to 10 mM. Vortex for 1 min. Sonicate if necessary.

  • Working Solution: Dilute stock in culture media to 2x final concentration immediately before use. Final DMSO must be ≤ 0.1%.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed HT-29 cells at 5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment (Day 1):

    • Remove spent media.

    • Add 100 µL of fresh media containing graded concentrations of the test compound (0.1 µM – 100 µM).

    • Control A (Positive): 5-FU (serial dilution starting at 50 µM).

    • Control B (Negative): 0.1% DMSO in media.

    • Control C (Blank): Media only (no cells).

  • Incubation:

    • Incubate for 72 hours . (Note: 24h is insufficient for observing the full apoptotic effect of kinase inhibitors).

  • MTT Assay (Day 4):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspire media (do not disturb crystals).

    • Solubilize crystals with 100 µL DMSO . Shake plate for 10 mins.

  • Readout:

    • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis Formula

Calculate % Cell Viability:



  • Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC₅₀.

References
  • Ergül, M., et al. (2023). "The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells." Toxicology in Vitro, 93, 105682. Link

  • Kuryazov, R.S., et al. (2025). "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives." Molecules, 30(13), 2917. Link

  • Al-Jabban, N.A., et al. (2023). "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." Pharmaceuticals, 16(9), 1324. Link

  • BenchChem. "Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: Biological Activity and Mechanisms." Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is foundational to therapeutic innovation. However, the very novelty of these molecules necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS No. 1234615-76-9) is a member of the pyrrolopyrimidine class of heterocyclic compounds, which are integral to many areas of drug discovery.[1][2] While comprehensive toxicological data for this specific molecule is not widely published, the known hazards of structurally similar compounds provide a clear basis for a cautious approach.[3] The principle of treating novel compounds as potentially hazardous until proven otherwise is the cornerstone of laboratory safety.[1][3]

Based on data from analogous pyrrolopyrimidine derivatives, a robust risk assessment anticipates the following hazards:

GHS Hazard PictogramHazard Class & CategoryHazard StatementSource(s)
GHS07 Acute toxicity, oral (Category 4)H302: Harmful if swallowed[4][5][6][7]
GHS07 Skin corrosion/irritation (Category 2)H315: Causes skin irritation[4][5][6][7]
GHS07 Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[4][5][6][7]
GHS07 Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[4][5][6][7]

This profile mandates stringent controls to prevent ingestion, skin/eye contact, and inhalation.

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety is not solely reliant on PPE. PPE is the last line of defense in a comprehensive safety strategy known as the Hierarchy of Controls.[8][9] This framework prioritizes eliminating or minimizing the hazard at its source.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE Handling Workflow cluster_workflow Safe Handling Workflow Start 1. Prepare Workspace (in Fume Hood) Don_PPE 2. Don PPE (Coat, Goggles, Gloves) Start->Don_PPE Retrieve 3. Retrieve Chemical Don_PPE->Retrieve Weigh 4. Weigh & Transfer Retrieve->Weigh Use 5. Perform Experiment Weigh->Use Waste 6. Dispose of Waste Use->Waste Clean 7. Decontaminate Area Waste->Clean Doff_PPE 8. Doff PPE (Gloves, Goggles, Coat) Clean->Doff_PPE Wash 9. Wash Hands Doff_PPE->Wash

Caption: A logical workflow for handling hazardous chemicals, from preparation to cleanup.

Step-by-Step Protocol: Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, two pairs of nitrile gloves.

  • Handling: Conduct all operations within the fume hood. Open the container slowly. Use a dedicated spatula to transfer the solid to a weigh boat.

  • Cleanup: Close the primary container tightly. Place any contaminated disposable items (e.g., weigh boats, wipes) into a designated hazardous waste container.

  • Doffing PPE: Before leaving the work area, remove the outer pair of gloves. Then, remove the lab coat and goggles. Finally, remove the inner pair of gloves using the proper technique.

  • Hygiene: Immediately wash your hands thoroughly with soap and water. [10]

Emergency Protocols: Spill and Exposure Management

Preparation is key to mitigating the impact of an emergency. [11]

Small-Scale Spill Cleanup (Inside a Fume Hood)
  • Alert: Alert personnel in the immediate area.

  • Contain: Ensure the spill is contained within the fume hood.

  • PPE: If not already wearing it, don full PPE, including double gloves, a lab coat, and goggles.

  • Cleanup: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to avoid creating dust. [3]Carefully sweep the material into a labeled container for hazardous waste disposal. [4][12]5. Decontaminate: Wipe the area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Personal Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][5][12]* Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. [4][5][12]* Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [4][5][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4][12]

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • PPE Disposal: All disposable PPE, including gloves, gowns, and face masks, that comes into contact with the compound must be disposed of in a designated hazardous waste container immediately after use. [4][5]Do not reuse disposable PPE. [13]* Chemical Waste: All waste containing Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, including excess solid and solutions, must be collected in clearly labeled, sealed containers for disposal by your institution's environmental health and safety department. [5][14]Do not dispose of this chemical down the drain. [4][15] By integrating these expert-level protocols and understanding the rationale behind them, you can build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • Material Safety Data Sheet. Cole-Parmer.
  • 1060816-62-7 - Safety Data Sheet. Aaron Chemicals LLC.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET TYPY. CDMS.net.
  • SAFETY DATA SHEET. BLD Pharmatech.
  • pyrrole-MSDS.pdf. CDN.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 1234615-76-9. ChemicalBook.
  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Emergency Protocol (chemical/solvent/biological). Queen Mary University of London.
  • Safety Data Sheet. CymitQuimica.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Safety Data Sheet. ChemScene.
  • 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com.
  • Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Manufacturer.
  • Personal Protective Equipment. POGO.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.